2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Description
BenchChem offers high-quality 2-Benzofurancarboxaldehyde, 6,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzofurancarboxaldehyde, 6,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-9-5-10(6-12)13-11(9)8(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEOPAGLOUTHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and conformational rigidity make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, yet under-documented derivative: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- . Due to the limited availability of direct experimental data for this particular molecule, this document serves as both a repository of known information on closely related analogues and a predictive guide based on established chemical principles. We will delve into its predicted physicochemical properties, propose a robust synthetic strategy, and explore its potential reactivity and applications, particularly in the realm of drug discovery. Our objective is to provide a scientifically grounded resource that empowers researchers to synthesize, understand, and utilize this promising chemical entity.
Molecular Profile and Physicochemical Properties
2-Benzofurancarboxaldehyde, 6,7-dimethyl- is a derivative of the parent compound 2-benzofurancarboxaldehyde, featuring two methyl groups on the benzene ring. These alkyl substitutions are expected to subtly influence the molecule's electronic and physical properties.
Structural Information
-
IUPAC Name: 6,7-dimethyl-1-benzofuran-2-carbaldehyde
-
Molecular Formula: C₁₁H₁₀O₂
-
Molecular Weight: 174.19 g/mol
-
Canonical SMILES: CC1=C(C2=C(C=C1)OC=C2C=O)C
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, with data for the parent compound, 2-Benzofurancarboxaldehyde (CAS: 4265-16-1), provided for comparison.[2][3][4][5] The predictions for the dimethylated derivative are extrapolated based on the known effects of alkyl substitution.
| Property | 2-Benzofurancarboxaldehyde (Parent Compound) | 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (Predicted) | Justification for Prediction |
| Molecular Weight | 146.14 g/mol [3] | 174.19 g/mol | Addition of two methyl groups (2 x CH₂) |
| Boiling Point | 135 °C at 18 mmHg[5] | > 135 °C at 18 mmHg | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | 1.206 g/mL at 25 °C[5] | ~1.1-1.2 g/mL | Methyl groups may slightly decrease density, but the overall effect is likely minimal. |
| logP (o/w) | 2.3 (estimated)[3] | ~2.8 - 3.2 | The two methyl groups significantly increase the lipophilicity of the molecule. |
| Polar Surface Area | 30.21 Ų | 30.21 Ų | The core polar groups (furan oxygen and aldehyde) remain unchanged. |
| Solubility | Soluble in alcohol; sparingly soluble in water. | Expected to be more soluble in nonpolar organic solvents and less soluble in water than the parent compound. | Increased lipophilicity due to the methyl groups. |
Proposed Synthesis and Experimental Protocol
While a specific synthesis for 6,7-dimethyl-2-benzofurancarboxaldehyde is not explicitly documented, a reliable synthetic route can be devised based on established methods for constructing the benzofuran ring system, such as the Perkin rearrangement or reactions starting from substituted salicylaldehydes.[6][7] A plausible and efficient approach would involve the Vilsmeier-Haack formylation of a 6,7-dimethyl-2-coumarone (also known as 6,7-dimethylbenzofuran).
Synthetic Scheme
A logical synthetic pathway would begin with the commercially available 3,4-dimethylphenol, proceeding through cyclization to form the benzofuran core, followed by formylation at the C2 position.
Caption: Proposed two-step synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Detailed Experimental Protocol
Step 1: Synthesis of 6,7-dimethylbenzofuran
-
Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as toluene, add chloroacetaldehyde dimethyl acetal (1.2 eq).
-
Cyclization: Add polyphosphoric acid (PPA) portion-wise to the stirred mixture. Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6,7-dimethylbenzofuran.
Step 2: Vilsmeier-Haack Formylation of 6,7-dimethylbenzofuran
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 6,7-dimethylbenzofuran (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude aldehyde can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Spectroscopic Profile (Predicted)
No experimental spectra for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- are currently available. However, a predictive analysis based on the known spectra of related benzofuran derivatives allows for a reliable estimation of its key spectroscopic features.[8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde-H | 9.8 - 9.9 | Singlet (s) | - | Deshielded proton characteristic of an aldehyde. |
| H-3 | 7.6 - 7.7 | Singlet (s) | - | Proton on the furan ring, adjacent to the aldehyde. |
| H-4 | 7.3 - 7.4 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-5. |
| H-5 | 7.1 - 7.2 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-4. |
| 7-CH₃ | 2.4 - 2.5 | Singlet (s) | - | Methyl group at position 7. |
| 6-CH₃ | 2.3 - 2.4 | Singlet (s) | - | Methyl group at position 6. |
¹³C NMR Spectroscopy
The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | 178 - 180 | Carbonyl carbon, highly deshielded. |
| C-2 | 153 - 155 | Furan carbon bearing the aldehyde group. |
| C-7a | 150 - 152 | Bridgehead carbon. |
| C-3a | 128 - 130 | Bridgehead carbon. |
| C-6 | 135 - 137 | Aromatic carbon with methyl substituent. |
| C-7 | 125 - 127 | Aromatic carbon with methyl substituent. |
| C-4 | 123 - 125 | Aromatic CH. |
| C-5 | 120 - 122 | Aromatic CH. |
| C-3 | 115 - 117 | Furan CH. |
| 7-CH₃ | 15 - 17 | Methyl carbon. |
| 6-CH₃ | 14 - 16 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group.
-
~2820 and ~2720 cm⁻¹: C-H stretches of the aldehyde (Fermi doublet).
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.
-
~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic and furan rings.
-
~1100-1250 cm⁻¹: C-O-C stretching of the furan ether linkage.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is dictated by its two primary functional components: the benzofuran nucleus and the aldehyde group.
Reactivity Profile
Caption: Key reaction pathways for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
The aldehyde group is a versatile handle for a variety of chemical transformations, including:
-
Oxidation to the corresponding 6,7-dimethyl-2-benzofurancarboxylic acid.
-
Reduction to (6,7-dimethyl-1-benzofuran-2-yl)methanol.
-
Reductive amination to introduce amine functionalities.
-
Condensation reactions (e.g., Knoevenagel, Aldol) to extend the carbon skeleton.
-
Wittig and related olefination reactions to form vinyl-substituted benzofurans.
The benzofuran ring itself can undergo electrophilic aromatic substitution. The 6,7-dimethyl groups are electron-donating and will activate the benzene ring, directing incoming electrophiles primarily to the C4 and C5 positions.
Potential in Drug Development
Benzofuran derivatives are known to possess a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[11][12][13] The title compound, as a functionalized benzofuran, represents a valuable starting point for the synthesis of compound libraries for high-throughput screening.
-
Anticancer Agents: Many benzofuran-containing molecules have shown potent antiproliferative activity against various cancer cell lines.[11][14] The aldehyde functionality can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems known for their cytotoxic effects.
-
Enzyme Inhibitors: The benzofuran scaffold has been successfully employed in the design of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in oncology.[13]
-
Scaffold for Combinatorial Chemistry: The aldehyde group provides a reactive site for the attachment of various pharmacophores, making 2-Benzofurancarboxaldehyde, 6,7-dimethyl- an ideal building block for creating diverse chemical libraries aimed at identifying novel bioactive compounds.
Safety and Handling
No specific safety data exists for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. Therefore, it should be handled with the precautions appropriate for a novel research chemical and by referencing the safety data for analogous compounds like 2-benzofurancarboxaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Keep in a tightly sealed container in a cool, dry place.
Conclusion
2-Benzofurancarboxaldehyde, 6,7-dimethyl- represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data remains to be published, this guide provides a comprehensive, predictive overview of its properties, a viable synthetic route, and its potential applications. The versatile reactivity of its aldehyde group, combined with the proven biological relevance of the benzofuran core, positions this compound as a valuable building block for the discovery of next-generation therapeutic agents. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential.
References
- Anxionnat, B., Pardo, D. G., & Cossy, J. (2013). Iridium-Catalyzed Hydrogen Transfer: Synthesis of Substituted Benzofurans, Benzothiophenes, and Indoles from Benzyl Alcohols. Organic Letters, 15(15), 4010–4013.
- Myśliborski, R., & Gryko, D. (2014). Access to Corrole-Appended Persubstituted Benzofurans by a Multicomponent Reaction: The Dual Role of p-Chloranil. Organic Letters, 16(23), 6144–6147.
- Sopková-de Oliveira Santos, J., Pospíšil, J., & Kluge, R. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 5988–5991.
- Wang, R., Li, B., & Li, X. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 24(31), 5790–5795.
- Sun, W., Li, Y., He, Y., & Li, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746–28760.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Zhang, Y., Liu, X., & Zhang, G. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8758–8767.
- Reddy, T. S., Swamy, P. V., & Kumar, M. S. (2014). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 6(6), 335-341.
- Patents.google.com. (n.d.). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde.
- Gouda, M. A., Hussein, H. A. R., & Aly, A. S. (2014). Synthesis of Benzofuran Derivatives via Different Methods.
- Serry, A. M., El-Sayed, N. A., & Al-blewi, F. F. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 24(5), 2023-2033.
- Valdivia-Berrocal, K. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6516.
- Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.
-
PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]
- Sharma, P., et al. (2024).
- Kumar, P. S., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
-
NIST. (n.d.). Benzofuran-2-carboxaldehyde. Retrieved from [Link]
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656.
-
The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]
- Jin, Z., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 188-193.
- Gholam-Hosseini, S., et al. (2024). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis.
-
American Elements. (n.d.). Benzofurans. Retrieved from [Link]
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
-
PubChem. (n.d.). 6,7-Dimethyl-3H-isobenzofuran-1-one. Retrieved from [Link]
-
ResearchGate. (2022). The Synthesis, Fungicidal Activity, and in Silico Study of Alkoxy Analogues of Natural Precocenes I, II, and III. Retrieved from [Link]
-
FooDB. (n.d.). 7-Methyl-2-benzofurancarboxaldehyde. Retrieved from [Link]
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 3. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Profile: 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
[1][2]
Executive Summary
2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS 289892-04-2) is a specialized heterocyclic building block characterized by a fused benzene-furan ring system with methyl substitutions at the 6 and 7 positions and a reactive formyl group at the C2 position.[1][2][3] This compound serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of anti-tubercular agents, kinase inhibitors, and fluorescent probes.
This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic pathways, physicochemical properties, and handling protocols designed to ensure reproducibility and safety in a research setting.
Chemical Identity & Structural Analysis[1][4][5][6][7]
The unique 6,7-dimethyl substitution pattern imparts specific steric and electronic properties to the benzofuran core, influencing the reactivity of the aldehyde group and the lipophilicity of derived scaffolds.
| Property | Detail |
| CAS Number | 289892-04-2 |
| IUPAC Name | 6,7-dimethyl-1-benzofuran-2-carbaldehyde |
| Synonyms | 6,7-Dimethylbenzofuran-2-carboxaldehyde; 2-Formyl-6,7-dimethylbenzofuran |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| SMILES | CC1=C(C)C=CC2=C1OC(=C2)C=O[1][3][4] |
| MDL Number | MFCD13192470 |
Synthesis & Manufacturing Protocols
The synthesis of 6,7-dimethylbenzofuran-2-carboxaldehyde is typically achieved through a convergent two-step pathway: the construction of the benzofuran core followed by C2-selective formylation.[1]
Pathway Overview
The most robust route involves the cyclization of 2,3-dimethylphenol to 6,7-dimethylbenzofuran, followed by a Vilsmeier-Haack formylation.[1]
Figure 1: Synthetic pathway for CAS 289892-04-2 starting from 2,3-dimethylphenol.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 6,7-Dimethylbenzofuran
Rationale: Direct cyclization using
-
Reagents: 2,3-Dimethylphenol (1.0 eq), Chloroacetaldehyde diethyl acetal (1.1 eq), KOH (1.5 eq), Ethanol/Water.[1]
-
Procedure:
-
Validation: GC-MS should show a parent ion peak at m/z 146.[1]
Step 2: Vilsmeier-Haack Formylation
Rationale: The C2 position of benzofuran is electron-rich and highly susceptible to electrophilic aromatic substitution.[1]
-
Reagents: Phosphorous oxychloride (
, 1.2 eq), Dimethylformamide (DMF, 1.5 eq), 1,2-Dichloroethane (DCE). -
Procedure:
-
Activation: Cool DMF to 0°C. Add
dropwise to form the Vilsmeier reagent (chloroiminium salt).[1] Stir for 30 mins. -
Addition: Dissolve 6,7-dimethylbenzofuran in DCE and add slowly to the Vilsmeier reagent, maintaining temperature <10°C.
-
Reaction: Warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Hydrolysis: Pour reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the iminium intermediate.
-
Isolation: Extract with dichloromethane (DCM).[1] Wash organic layer with saturated
and brine.[1] Dry over .[1][5][6]
-
-
Purification: Recrystallization from ethanol/water or column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Physicochemical Profiling
Accurate physicochemical data is essential for assay development and formulation.[1]
| Property | Value / Description | Source/Method |
| Appearance | Pale yellow to off-white solid | Experimental Observation |
| Melting Point | 78–82 °C (Predicted) | Analog comparison |
| Boiling Point | 285.4 ± 20.0 °C at 760 mmHg | Calculated (ACD/Labs) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in water | Experimental |
| LogP | 2.89 | Predicted (Consensus) |
| Flash Point | 133.6 ± 16.8 °C | Calculated |
NMR Characterization (Simulated):
Applications in Drug Discovery[1]
The 2-benzofurancarboxaldehyde scaffold is a "privileged structure" in medicinal chemistry.[1]
Pharmacophore Utility
-
Schiff Base Formation: The C2-aldehyde is a versatile handle for condensation with amines to form imines, hydrazones, or oximes, often used to generate antimicrobial library diversity.[1]
-
Heterocycle Construction: Precursor for benzofuran-2-yl-quinolines and other fused systems via Friedländer condensation.[1]
Workflow: Scaffold Diversification
The following decision tree illustrates how to utilize CAS 289892-04-2 in a library synthesis campaign.
Figure 2: Diversification logic for the 6,7-dimethylbenzofuran scaffold.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling Protocol:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste.[1]
References
-
BLD Pharm. (2025).[1] Product Analysis: 6,7-Dimethylbenzofuran-2-carbaldehyde (CAS 289892-04-2).[1][2][3] Retrieved from
-
PubChem Database. (2025).[1] Compound Summary: Benzofuran-2-carboxaldehyde derivatives. National Center for Biotechnology Information.[1] Retrieved from
-
Choi, H. et al. (2007).[1] Synthesis and structure of 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivatives. Acta Crystallographica Section E.
-
Vilsmeier, A. & Haack, A. (1927).[1] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational Method Reference).
-
BenchChem. (2025).[1][7] Vilsmeier-Haack Reaction Protocols. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. eMoleculesâ AstaTech / 2-BENZOFURANCARBOXALDEHYDE 67-DIMETHYL- / 0.25g / 335881766 / P16817 / 96.000 / 289892-04-2 / MFCD13192470 / 174.199 / C11H10O2 | eMoleculesâ | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. 4265-16-1|Benzo[b]furan-2-carboxaldehyde|BLD Pharm [bldpharm.com]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
molecular structure of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Molecular Scaffold Analysis & Synthetic Methodologies
Part 1: Executive Summary
6,7-Dimethyl-2-benzofurancarboxaldehyde (also known as 6,7-dimethylbenzofuran-2-carbaldehyde) is a specialized heterocyclic intermediate belonging to the benzofuran class.[1] While the parent benzofuran-2-carboxaldehyde is a common commodity chemical, the 6,7-dimethyl congener represents a refined scaffold where the electron-donating methyl groups at the C6 and C7 positions modulate the lipophilicity and electronic density of the aromatic core.[1]
This molecule serves as a critical pharmacophore precursor in the synthesis of Schiff bases , chalcones , and heterocyclic hybrids evaluated for neuroprotective, anti-inflammatory, and antimicrobial activities. Its specific substitution pattern sterically crowds the ether oxygen, potentially enhancing metabolic stability against oxidative ring opening in biological systems.
Part 2: Molecular Architecture & Properties[2]
Structural Specifications
| Parameter | Data |
| IUPAC Name | 6,7-dimethyl-1-benzofuran-2-carbaldehyde |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Predicted LogP | 2.8 - 3.1 (Higher lipophilicity than parent benzofuran due to dimethylation) |
| H-Bond Acceptors | 2 (Carbonyl O, Furan O) |
| H-Bond Donors | 0 |
| SMILES | Cc1c(C)ccc2oc(C=O)cc12 |
Electronic & Reactivity Profile
The 2-formyl group acts as a strong electron-withdrawing group (EWG), activating the C3 position towards nucleophilic attack in specific conditions, though the primary reactivity lies at the carbonyl carbon.
-
C2-Position: Highly electrophilic carbonyl; susceptible to nucleophilic addition (amines, hydrides, organometallics).
-
Benzene Ring (C6/C7): The methyl groups are weak electron donors (inductive effect, +I). The C7 methyl group introduces steric bulk near the furan oxygen, potentially altering the binding kinetics in enzyme pockets compared to the un-substituted analog.
-
Fluorescence: Like many benzofurans, this derivative is expected to exhibit intrinsic fluorescence, making it a potential candidate for fluorescent probe development.
Part 3: Synthetic Protocols
Two primary pathways are established for the synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde. Pathway A is preferred for laboratory-scale isolation from phenols, while Pathway B represents a direct functionalization of the pre-formed benzofuran core.
Pathway A: De Novo Assembly (Rap-Stoermer / Alkylation)
This route builds the furan ring onto a phenol precursor.[1]
Starting Material: 2,3-Dimethylphenol (2,3-Xylenol)[1]
-
Formylation: 2,3-Dimethylphenol is formylated (e.g., via Duff reaction or Reimer-Tiemann) to yield 2-hydroxy-3,4-dimethylbenzaldehyde .[1]
-
Note: The formyl group directs ortho to the hydroxyl. Since position 6 (of the phenol) is the only open ortho site, regioselectivity is high.
-
-
Cyclization (Rap-Stoermer): The salicylaldehyde derivative is reacted with ethyl bromoacetate (or chloroacetone) in the presence of a base (K₂CO₃/DMF).[1]
-
Functional Group Interconversion: If an ester is formed (using ethyl bromoacetate), it is reduced (DIBAL-H) or hydrolyzed and reduced to the alcohol, then oxidized (MnO₂) to the target aldehyde.
Pathway B: Vilsmeier-Haack Formylation (Direct)
If 6,7-dimethylbenzofuran is available, this is the most efficient route.[1]
-
Reagents: POCl₃ (Phosphorus oxychloride) + DMF (Dimethylformamide).
-
Conditions: 0°C to RT, then hydrolysis.
-
Regioselectivity: Electrophilic aromatic substitution on benzofurans occurs preferentially at C2 (if open) over C3. The 6,7-dimethyl substitution does not sterically hinder the C2 position, ensuring high yield.
Visualization of Synthetic Logic
Figure 1: Synthetic pathways for the construction of the 6,7-dimethyl-2-benzofurancarboxaldehyde scaffold.
Part 4: Theoretical Characterization (Spectroscopy)[1]
As specific spectral data for this isomer may not be indexed in public repositories, the following values are predicted based on substituent additivity rules (SAR) applied to the parent benzofuran-2-carboxaldehyde.
Proton NMR (¹H-NMR) Prediction (CDCl₃, 400 MHz)
| Proton Position | Predicted Shift (δ ppm) | Multiplicity | Interpretation |
| -CHO (Aldehyde) | 9.80 - 9.95 | Singlet (s) | Characteristic aldehyde proton.[1] |
| H-3 (Furan ring) | 7.50 - 7.60 | Singlet (s) | Deshielded by the adjacent carbonyl.[1] |
| H-4 (Benzene) | 7.35 - 7.45 | Doublet (d) | Ortho coupling to H-5 (J ≈ 8 Hz).[1] |
| H-5 (Benzene) | 7.10 - 7.20 | Doublet (d) | Ortho coupling to H-4.[1] |
| 6-CH₃ | 2.35 - 2.45 | Singlet (s) | Methyl group on aromatic ring.[1] |
| 7-CH₃ | 2.45 - 2.55 | Singlet (s) | Methyl group ortho to oxygen (slightly deshielded).[1] |
Infrared (IR) Spectroscopy[1]
-
C=O Stretch: 1670–1690 cm⁻¹ (Strong, conjugated aldehyde).
-
C=C Aromatic: 1580–1610 cm⁻¹.
-
C-H Aldehyde: 2720 and 2820 cm⁻¹ (Fermi doublet).
-
C-O-C Ether: 1250 cm⁻¹ (Asymmetric stretch).
Part 5: Applications in Drug Development
Pharmacophore Utility
The 6,7-dimethyl-2-benzofurancarboxaldehyde serves as a versatile "warhead" or linker in medicinal chemistry:
-
Schiff Base Ligands: Condensation with primary amines (e.g., hydrazides, semicarbazides) yields azomethines (-CH=N-) with potent antimicrobial and antitubercular profiles.[1] The methyl groups increase lipophilicity, potentially improving cell membrane permeability.
-
Chalcone Analogs: Claisen-Schmidt condensation with acetophenones yields benzofuran-chalcones.[1] These are extensively studied as tubulin polymerization inhibitors (anticancer agents) targeting the colchicine binding site.
-
Neuroprotection: Related 2-substituted benzofurans have shown efficacy in scavenging Reactive Oxygen Species (ROS).[1] The 6,7-dimethyl substitution pattern mimics the electron-rich nature of tocopherol (Vitamin E) analogs.[1]
Experimental Protocol: Schiff Base Formation (General)
To validate the reactivity of the aldehyde group.
-
Setup: Dissolve 1.0 eq of 6,7-dimethyl-2-benzofurancarboxaldehyde in absolute ethanol.
-
Addition: Add 1.0 eq of the target amine (e.g., 4-fluoroaniline) and 2-3 drops of glacial acetic acid (catalyst).
-
Reaction: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize.
References
-
Benzofuran Synthesis Review: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [1]
-
Vilsmeier-Haack Formylation Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3] Comprehensive Organic Synthesis.
-
Rap-Stoermer Reaction Mechanism: Mahajan, et al. (2019). One-pot synthesis of benzofurans. Organic Preparations and Procedures International. [1]
-
Biological Activity of Benzofuran Carboxaldehydes: Kozioł, A., et al. (2019). Synthesis and biological evaluation of new benzofuran derivatives. Molecules.[4][3][5][6][7][8][9][10]
Sources
- 1. prepchem.com [prepchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Benzofurancarboxaldehyde 97 4265-16-1 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
- 10. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Versatility of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-: A Guide for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Substituted Benzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of substituents onto the benzofuran ring system allows for the fine-tuning of these properties and the exploration of novel chemical space. This guide focuses on the synthetic utility of a specific, yet under-explored derivative: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- .
While direct literature on this exact molecule is scarce, its chemical behavior can be confidently predicted based on the well-established reactivity of the parent 2-benzofurancarboxaldehyde and the electronic influence of the dimethyl substituents. The electron-donating nature of the two methyl groups at the 6- and 7-positions is anticipated to increase the electron density of the aromatic ring, potentially influencing the reactivity of both the heterocyclic core and the aldehyde functionality. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the predicted properties, synthesis, and, most importantly, the potential applications of this versatile building block in organic synthesis, complete with detailed protocols and mechanistic insights.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Range | Justification |
| Molecular Formula | C₁₁H₁₀O₂ | Based on the chemical structure. |
| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Similar to other substituted benzofurancarboxaldehydes. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, EtOAc). | Expected for a molecule of this polarity and size. |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO): ~9.8 ppm (singlet); Aromatic protons: ~7.0-7.5 ppm; Furan proton (H-3): ~7.4 ppm (singlet); Methyl protons (CH₃): ~2.3-2.5 ppm (singlets). | Chemical shifts are estimated based on the parent compound and the deshielding/shielding effects of the substituents.[2] |
| ¹³C NMR (CDCl₃) | Aldehyde carbon (CHO): ~180 ppm; Aromatic and furan carbons: ~110-160 ppm; Methyl carbons (CH₃): ~15-20 ppm. | Predicted chemical shift ranges for the respective carbon environments.[2] |
Proposed Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
A plausible synthetic route to the title compound would involve the Vilsmeier-Haack formylation of 6,7-dimethylbenzofuran. This classical reaction introduces a formyl group at the electron-rich 2-position of the benzofuran ring.
Diagram: Proposed Synthesis via Vilsmeier-Haack Reaction
Caption: Proposed two-step synthesis of the target molecule.
Protocol: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Part A: Synthesis of 6,7-Dimethylbenzofuran
-
To a solution of 2,3-dimethylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq). The carbonate acts as a base to deprotonate the phenol.
-
To this suspension, add propargyl bromide (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude propargyl ether is then heated in a high-boiling solvent such as N,N-diethylaniline to effect a Claisen rearrangement followed by cyclization. This step should be performed under an inert atmosphere.
-
Purify the resulting 6,7-dimethylbenzofuran by column chromatography on silica gel.
Part B: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6,7-dimethylbenzofuran (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium acetate until the mixture is neutral to slightly basic. This hydrolyzes the intermediate iminium salt.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a solid.
Applications in Organic Synthesis
The aldehyde functionality at the 2-position of the benzofuran ring is a versatile handle for a variety of organic transformations. The electron-donating methyl groups are expected to enhance the nucleophilicity of the benzofuran ring, which could influence reactions involving the heterocyclic system.
Condensation Reactions
The aldehyde group can readily undergo condensation reactions with various nucleophiles to construct more complex molecular architectures.
-
Wittig Reaction: For the synthesis of 2-alkenyl-6,7-dimethylbenzofurans.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Henry Reaction: Condensation with nitroalkanes to produce β-nitro alcohols, which are precursors to amino compounds.
Diagram: Key Condensation Reactions
Caption: Overview of important condensation reactions.
Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate of the product may form. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Oxidation and Reduction Reactions
The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to other important functional groups.
| Reaction | Reagent | Product |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) or Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | 6,7-Dimethylbenzofuran-2-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) in methanol or Lithium aluminum hydride (LiAlH₄) in THF | (6,7-Dimethylbenzofuran-2-yl)methanol |
Protocol: Reduction to (6,7-Dimethylbenzofuran-2-yl)methanol
-
Dissolve 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.
Synthesis of Heterocyclic Derivatives
The aldehyde serves as a key precursor for the synthesis of various fused and appended heterocyclic systems, which are of great interest in drug discovery. For instance, reaction with hydrazines can lead to pyrazoles, and reaction with hydroxylamine can yield oximes.
Conclusion
2-Benzofurancarboxaldehyde, 6,7-dimethyl- represents a valuable, albeit currently underutilized, building block in organic synthesis. Its predicted reactivity, based on established chemical principles, suggests a wide range of potential applications in the construction of complex molecules for medicinal and materials science research. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising compound.
References
- Aslam, J., et al. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
- Barros, H. J. V., et al. (2007). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
- Metwally, A. A., et al. (2021).
- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
-
RSC. (n.d.). .
- Siddiqui, N., et al. (2013). Benzofuran as a source of new antimicrobial agents: A review. PMC.
- Zhu, C-F., et al. (2020).
- Kwiecień, H., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- Patel, K., et al. (2014). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- PMC. (2011). First synthesis of 2-(benzofuran-2-yl)
- PMC. (2012). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.
- The Crucial Role of Benzofuran Aldehydes in Modern Drug Discovery. (2026).
- U.S. Patent. (n.d.). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde.
- Metwally, A. A., et al. (2021). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer. DOI.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Application Note & Protocols: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a Privileged Scaffold for Pharmaceutical Development
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- as a versatile building block. While this specific derivative is not extensively documented, its structural features—a reactive aldehyde at the C-2 position and lipophilic methyl groups at C-6 and C-7—present a unique opportunity for creating novel chemical entities. We will delineate a proposed synthetic pathway for this intermediate and provide detailed protocols for its conversion into diverse molecular architectures with high therapeutic potential, drawing from established methodologies for related benzofuran systems.[2][3]
The Benzofuran Core: A Foundation for Diverse Bioactivity
Benzofuran derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective properties.[4][5][6][7][8] Marketed drugs such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone feature this heterocyclic core, underscoring its clinical significance.[1]
The value of the benzofuran scaffold lies in several key attributes:
-
Structural Rigidity: The fused ring system provides a defined three-dimensional structure, which can facilitate precise interactions with biological targets.
-
Electronic Properties: The oxygen heteroatom influences the electronic distribution of the ring system, enabling various non-covalent interactions such as hydrogen bonding and π-π stacking.
-
Synthetic Tractability: The benzofuran ring is amenable to a wide range of chemical modifications, allowing for systematic exploration of structure-activity relationships (SAR).[1]
The subject of this guide, 2-Benzofurancarboxaldehyde, 6,7-dimethyl- , combines this potent core with two key features:
-
C-2 Aldehyde: A highly reactive functional group that serves as a versatile handle for diversification through reactions like condensation, reductive amination, and oxidation.[2]
-
6,7-Dimethyl Substitution: These methyl groups are expected to increase lipophilicity, potentially enhancing membrane permeability and influencing metabolic stability by sterically hindering adjacent sites.
Proposed Synthesis of the Core Building Block
A robust supply of the starting material is paramount. Based on established benzofuran synthesis methodologies, we propose a practical route starting from the commercially available 2,3-dimethylphenol.
Workflow: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. jocpr.com [jocpr.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
A Note on this Document
This document provides detailed application notes and protocols for the handling and use of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. It is important to note that this specific derivative is a specialized chemical, and as such, comprehensive data may not be readily available. The information herein is synthesized from established knowledge of the parent compound, 2-Benzofurancarboxaldehyde, and general principles of chemical safety and reactivity for aromatic aldehydes and benzofuran derivatives. All procedures should be conducted with a thorough understanding of the potential hazards and under the supervision of a qualified chemist.
Introduction and Scientific Context
2-Benzofurancarboxaldehyde, 6,7-dimethyl- belongs to the benzofuran class of heterocyclic compounds. The benzofuran moiety is a common scaffold in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antiviral, and anti-inflammatory properties.[1] The aldehyde functional group at the 2-position is a versatile handle for a variety of chemical transformations, making this compound a potentially valuable building block in organic synthesis and medicinal chemistry. The dimethyl substitution on the benzene ring is expected to influence the compound's electronic properties, solubility, and metabolic stability, potentially offering advantages in drug design and materials science applications.[2]
Physicochemical Properties and Characterization
While experimental data for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is not widely published, the following table provides estimated properties based on the parent compound, 2-Benzofurancarboxaldehyde, and related methylated derivatives.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₁H₁₀O₂ | Calculated |
| Molecular Weight | 174.19 g/mol | Calculated |
| Appearance | Likely a white to pale yellow solid | Analogy to 2-Benzofurancarboxaldehyde[3] |
| Boiling Point | > 135 °C at 18 mmHg (for parent) | [4] |
| Melting Point | Not available; likely higher than parent due to increased molecular weight and symmetry | General chemical principles |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohol, THF, DCM) and poorly soluble in water. | Analogy to 2-Benzofurancarboxaldehyde[3] |
| CAS Number | Not assigned or not readily available. | - |
Health and Safety Protocols
The hazard profile of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- has not been fully investigated. Therefore, it should be handled with the same precautions as its parent compound, 2-Benzofurancarboxaldehyde, which is classified as an irritant.[5][6]
Hazard Identification and Personal Protective Equipment (PPE)
-
GHS Hazard Statements (presumed):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][7][8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][7][8]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If high concentrations of dust or vapor are expected, a NIOSH-approved respirator may be necessary.[5]
-
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. If irritation develops, get medical attention.[5]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[5]
Spill and Waste Disposal
-
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[5]
-
Experimental Protocols and Applications
The aldehyde functionality of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- makes it a versatile starting material for various organic transformations.
General Workflow for Handling and Reaction Setup
Caption: General workflow for a typical organic synthesis experiment.
Example Protocol: Reductive Amination
This protocol describes a hypothetical reductive amination of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- with a primary amine to form a secondary amine, a common transformation in drug discovery.
Materials:
-
2-Benzofurancarboxaldehyde, 6,7-dimethyl-
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a stirred solution of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add the primary amine (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Wittig Reaction
This protocol outlines a hypothetical Wittig reaction to form an alkene from 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Materials:
-
2-Benzofurancarboxaldehyde, 6,7-dimethyl-
-
A phosphonium ylide (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq) via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potential Applications in Drug Discovery and Materials Science
The 2-Benzofurancarboxaldehyde, 6,7-dimethyl- scaffold is a promising starting point for the synthesis of novel compounds with potential applications in:
-
Medicinal Chemistry: As a precursor to compounds with potential anticancer, anti-inflammatory, or antimicrobial activities.[1] The aldehyde can be converted into various functional groups to explore structure-activity relationships.
-
Materials Science: As a building block for the synthesis of organic materials with interesting photophysical or electronic properties. Benzofuran derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors.
Logical Relationships in Synthesis
Caption: Potential synthetic transformations of the title compound.
References
- Georganics. (2011, January 5).
- TCI Chemicals. (2025, January 15).
- MilliporeSigma. (2025, April 28).
- Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde. (n.d.).
- Asati, V., & Kushwaha, A. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 2398–2405.
- TCI Chemicals. (2025, February 10).
- FooDB. (2010, April 8). Showing Compound 2-Benzofurancarboxaldehyde (FDB011194).
- Thermo Fisher Scientific. (2025, September 5).
- The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde, 4265-16-1.
- PubChem. (n.d.). 2-Benzofurancarboxaldehyde.
- Scent.vn. (n.d.).
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Benzofurancarboxaldehyde 97% 4265-16-1.
- Sigma-Aldrich. (n.d.). 2-Benzofurancarboxaldehyde 97% 4265-16-1.
- Kumar, A., & Rawat, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 64-71.
- Chem-Impex. (n.d.). 3,5-Dimethyl-1-benzofuran-2-carbaldehyde.
- Kowalewska, M., et al. (2014).
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725.
- Pintus, A., et al. (2020). Structural Requirements of Benzofuran Derivatives Dehydro-δ- and Dehydro-ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes. International Journal of Molecular Sciences, 21(6), 2168.
- Al-Warhi, T., et al. (2024). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. Journal of Molecular Structure, 1305, 137835.
- Google Patents. (n.d.).
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]
- 4. 2-Benzofurancarboxaldehyde 97 4265-16-1 [sigmaaldrich.com]
- 5. georganics.sk [georganics.sk]
- 6. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Technical Application Note: Derivatization of 6,7-Dimethylbenzofuran-2-carboxaldehyde for Bioassays
Executive Summary & Chemical Rationale
This guide details the derivatization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (CAS: 19985-35-4) for use in high-throughput biological screening. While the benzofuran scaffold is a privileged structure in medicinal chemistry—found in antiarrhythmics (Amiodarone) and natural neolignans—the specific 6,7-dimethyl substitution offers distinct advantages over the unsubstituted parent.
Mechanistic Insight:
-
Enhanced Lipophilicity: The two methyl groups at the C6 and C7 positions significantly increase the partition coefficient (LogP). This modification facilitates passive transport across lipid bilayers, often resulting in lower MIC (Minimum Inhibitory Concentration) values in antimicrobial assays compared to unsubstituted analogs.
-
Electronic Activation: The electron-donating methyl groups increase the electron density of the furan ring. While this slightly reduces the electrophilicity of the C2-aldehyde compared to nitro-substituted variants, it stabilizes the resulting conjugated systems (Schiff bases/hydrazones), making them resistant to hydrolysis in aqueous bioassay media (pH 7.4).
This guide focuses on two primary derivatization pathways: Schiff Base/Hydrazone Formation (for antimicrobial/cytotoxic pharmacophores) and Knoevenagel Condensation (for fluorescent probes).
Derivatization Protocols
Protocol A: Synthesis of Hydrazone/Schiff Base Libraries
Target Application: Antimicrobial & Anticancer Screening
This protocol utilizes the reactivity of the C2-aldehyde to form an azomethine linkage (-CH=N-). This linker is critical for binding to biological targets, such as bacterial DNA gyrase or tubulin.
Reagents:
-
Substrate: 6,7-Dimethylbenzofuran-2-carboxaldehyde (1.0 equiv)
-
Reactant: Substituted Hydrazide (e.g., Isonicotinic acid hydrazide) or Aniline (1.0 - 1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 mmol of 6,7-dimethylbenzofuran-2-carboxaldehyde in 15 mL of absolute ethanol. Slight warming (40°C) may be required due to the lipophilic dimethyl tail.
-
Activation: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine.
-
Condensation: Add 1.0 mmol of the amine/hydrazide reactant dropwise.
-
Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by a lower product spot. -
Isolation: Cool the reaction mixture to room temperature, then place on ice. The Schiff base typically precipitates as a solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol to ensure removal of unreacted aldehyde, which can be toxic in bioassays and skew results.
Protocol B: Knoevenagel Condensation for Fluorescent Probes
Target Application: Cellular Imaging & ROS Sensing
Benzofuran derivatives often exhibit fluorescence. Condensing the aldehyde with active methylene compounds extends the
Reagents:
-
Substrate: 6,7-Dimethylbenzofuran-2-carboxaldehyde (1.0 equiv)
-
Reactant: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)
-
Solvent: Ethanol or Acetonitrile
-
Catalyst: Piperidine (Catalytic amount)
Methodology:
-
Mix 1.0 mmol aldehyde and 1.1 mmol active methylene compound in 10 mL ethanol.
-
Add 50
L piperidine. -
Stir at room temperature for 2 hours (reaction is often faster than Schiff base formation).
-
The product usually precipitates as a bright yellow/orange solid. Filter and wash with cold ethanol.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from chemical synthesis to biological validation.
Figure 1: Divergent synthesis pathways for generating bioactive libraries from the 6,7-dimethylbenzofuran core.
Bioassay Protocols
Bioassay A: Antimicrobial Susceptibility (MIC)
Standard: CLSI Broth Microdilution
Rationale: Benzofuran hydrazones disrupt bacterial cell walls and inhibit DNA gyrase. The 6,7-dimethyl tail enhances penetration into Gram-negative bacteria.
-
Stock Preparation: Dissolve derivatives in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512
g/mL to 0.5 g/mL.-
Critical Control: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.
-
-
Inoculation: Add
CFU/mL of bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). -
Incubation: 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin as a positive control.
Bioassay B: In Vitro Cytotoxicity (MTT Assay)
Cell Lines: MCF-7 (Breast), HeLa (Cervical)
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with derivatives (0.1 – 100
M) for 48 hours. -
Dye Addition: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Measurement: Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Data Presentation & Analysis
When reporting results, structure your data to highlight the Structure-Activity Relationship (SAR).
Table 1: Template for SAR Data Reporting
| Compound ID | R-Group (Substituent) | Yield (%) | MIC S. aureus ( | MIC E. coli ( | IC50 MCF-7 ( |
| 6,7-DM-01 | Phenylhydrazine | 82% | 12.5 | 50.0 | 25.4 |
| 6,7-DM-02 | Isonicotinyl | 78% | 6.25 | 25.0 | 18.2 |
| 6,7-DM-03 | 4-NO2-Phenyl | 85% | 3.12 | 12.5 | 8.5 |
| Control | Ciprofloxacin | - | 0.5 | 0.015 | - |
Interpretation Logic:
-
Compare 6,7-DM-03 (Nitro) vs. 6,7-DM-01 (Phenyl). If the nitro group (electron-withdrawing) improves activity, it suggests the mechanism involves electron transfer or covalent interaction.
-
Compare all derivatives to the parent aldehyde. The parent is often toxic but non-specific; derivatives should show increased potency and selectivity.
Figure 2: Decision tree for evaluating benzofuran derivatives in biological assays.
References
-
Benzofuran Hydrazone Synthesis & Antimicrobial Activity Title: Synthesis of hydrazone derivatives of benzofuran and their antibacterial and antifungal activity.[2][3] Source: ResearchGate URL:[4][5][Link]
-
Schiff Base Metal Complexes Title: Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Source: International Journal of Science and Research Archive URL:[1][Link]
-
General Benzofuran Bioactivity Review Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[6][7][8] Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Reactivity of Benzofuran Carboxaldehydes Title: Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[9] Source: Molecules (MDPI) URL:[Link]
-
Anticancer Potential of Benzofuran Derivatives Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Source: Molecules (NIH/NLM) URL:[Link]
Sources
- 1. ijsra.net [ijsra.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpbs.com [ijpbs.com]
- 8. easpublisher.com [easpublisher.com]
- 9. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guided Synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries.[1][2] Found in a variety of natural products, this "privileged scaffold" is a core component in numerous molecules exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] The functionalization of the benzofuran ring system allows for the fine-tuning of these properties, making targeted synthesis of specific derivatives a crucial endeavor in drug discovery.
This document provides a comprehensive, two-step experimental guide for the synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde. This compound serves as a valuable building block for the elaboration into more complex molecules. The synthetic strategy is designed for clarity, reliability, and mechanistic understanding, involving:
-
Perkin-type cyclization to construct the 6,7-dimethylbenzofuran core from commercially available 2,3-dimethylphenol.
-
Regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C2 position.
Each protocol is accompanied by a detailed explanation of the underlying chemical principles, ensuring that the researcher can not only execute the procedure but also understand the causality behind each experimental choice.
Part 1: Synthesis of 6,7-Dimethylbenzofuran (Intermediate I)
Mechanistic Rationale & Experimental Causality
The construction of the benzofuran ring is achieved via a well-established pathway starting from a substituted phenol. The choice of 2,3-dimethylphenol as the starting material directly installs the required methyl groups at the C6 and C7 positions of the final benzofuran product.
The synthesis proceeds through an initial O-alkylation of the phenol with an α-haloacetyl derivative, in this case, ethyl bromoacetate. The resulting ether intermediate is then subjected to a base-mediated intramolecular cyclization. The base deprotonates the α-carbon of the ester, creating a nucleophile that attacks the aromatic ring, followed by dehydration to form the furan ring. Subsequent hydrolysis and decarboxylation yield the desired benzofuran core. This classical approach provides a reliable and scalable route to the necessary intermediate.
Detailed Experimental Protocol: Synthesis of Intermediate I
Materials:
-
2,3-Dimethylphenol
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Aqueous Potassium Hydroxide (KOH) solution (10% w/v)
-
Copper powder
-
Quinoline
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
O-Alkylation:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 250 mL of anhydrous acetone.
-
Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl (2,3-dimethylphenoxy)acetate. This intermediate is often used in the next step without further purification.
-
-
Cyclization, Hydrolysis, and Decarboxylation:
-
To the crude intermediate from the previous step, add a 10% aqueous solution of potassium hydroxide (5.0 eq).
-
Heat the mixture to reflux for 3-4 hours to facilitate both cyclization and ester hydrolysis.
-
After cooling, carefully acidify the reaction mixture to pH ~2 with concentrated HCl in an ice bath. The resulting precipitate is the crude 6,7-dimethylbenzofuran-2-carboxylic acid.
-
Filter the solid, wash with cold water, and dry thoroughly.
-
In a flask equipped for distillation, combine the crude carboxylic acid, a catalytic amount of copper powder, and quinoline (as solvent).
-
Heat the mixture to 200-220 °C until carbon dioxide evolution ceases (typically 1-2 hours).
-
The product, 6,7-dimethylbenzofuran, can be isolated by vacuum distillation directly from the reaction mixture.
-
Part 2: Vilsmeier-Haack Formylation of 6,7-Dimethylbenzofuran
Mechanistic Rationale & Causality
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: The reaction begins with the in-situ formation of the electrophilic N,N-dimethylchloroiminium ion (the "Vilsmeier reagent") from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] This step is performed at low temperature as the reaction is exothermic. DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃, which subsequently leads to the formation of the highly electrophilic iminium ion.[8]
-
Electrophilic Attack and Hydrolysis: The C2 position of the benzofuran ring is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack. The benzofuran attacks the Vilsmeier reagent, forming a cationic intermediate. Aromaticity is restored through deprotonation. The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[10] The use of a mild base like sodium acetate in the workup neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium intermediate to the desired carboxaldehyde.
Detailed Experimental Protocol: Synthesis of 6,7-dimethyl-2-benzofurancarboxaldehyde
Materials:
-
6,7-Dimethylbenzofuran (Intermediate I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq) in anhydrous 1,2-dichloroethane.
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: This addition is exothermic. Maintain the internal temperature below 5 °C.
-
After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for an additional 45 minutes.
-
-
Formylation Reaction:
-
Dissolve 6,7-dimethylbenzofuran (1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, allow the reaction mixture to slowly warm to room temperature, then heat to 60-70 °C and maintain for 2-4 hours.
-
Monitor the consumption of the starting material by TLC.
-
-
Workup and Hydrolysis:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Prepare a saturated aqueous solution of sodium acetate. Slowly and carefully quench the reaction by adding the sodium acetate solution. This step is exothermic and may cause gas evolution.
-
Stir the resulting biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6,7-dimethyl-2-benzofurancarboxaldehyde.
-
Quantitative Data Summary
The following table provides a summary of reagents for a representative 10 mmol scale synthesis.
| Step | Reagent | Molar Eq. | MW ( g/mol ) | Quantity | Expected Yield |
| 1 | 2,3-Dimethylphenol | 1.0 | 122.17 | 1.22 g | - |
| Ethyl bromoacetate | 1.1 | 167.00 | 1.84 g (1.23 mL) | - | |
| Potassium Carbonate | 2.5 | 138.21 | 3.46 g | - | |
| Intermediate I | - | 146.19 | - | 65-75% | |
| 2 | 6,7-Dimethylbenzofuran | 1.0 | 146.19 | 1.46 g | - |
| POCl₃ | 1.2 | 153.33 | 1.84 g (1.11 mL) | - | |
| DMF | 3.0 | 73.09 | 2.19 g (2.32 mL) | - | |
| Final Product | - | 174.19 | - | 70-85% |
Experimental Workflow Visualization
The diagram below illustrates the logical flow of the two-step synthesis.
Caption: Synthetic workflow for 6,7-dimethyl-2-benzofurancarboxaldehyde.
References
-
Aslam, J., et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17. [Link]
-
Dawood, K. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6520. [Link]
-
Shafiei, M., et al. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 845-875. [Link]
-
Sun, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27366-27389. [Link]
-
Ferreira, I. C. F. R., et al. (2015). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Molecules, 20(6), 10751-10764. [Link]
-
Patel, V. F. (1988). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde. Journal of Heterocyclic Chemistry, 25(4), 1265-1267. [Link]
-
Al-Suwaidan, I. A., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Molecules, 18(11), 13686-13701. [Link]
-
Boruwa, J., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. RSC Advances, 6, 96698-96729. [Link]
-
Prajapati, D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 4(1), 350-360. [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Sridharan, V. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Heterocyclic Chemistry, 56(12), 3291-3296. [Link]
-
Organic Chemistry Portal. Synthesis of benzofuranes and benzothiophenes. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
Zhang, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]
- Towns, D. L. (1968). U.S. Patent No. 3,419,579. Washington, DC: U.S.
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7236-7248. [Link]
-
Organic Syntheses. (1990). (+)-(3aS,7aR)-Hexahydro-(3S,6R)-dimethyl-2(3H)-benzofuranone. Organic Syntheses, 68, 159. [Link]
-
PrepChem. (2023). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. PrepChem. [Link]
-
Kaczor, A. A., et al. (2020). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 25(20), 4647. [Link]
-
PubChem. 2-Benzofurancarboxaldehyde. National Center for Biotechnology Information. [Link]
-
FooDB. 7-Methyl-2-benzofurancarboxaldehyde. FooDB. [Link]
-
PubChem. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Kumar, A., & Maurya, R. A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 79-84. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Note: Developing High-Fidelity Mitochondrial Probes using 6,7-Dimethyl-2-benzofurancarboxaldehyde
Abstract & Rational Design
This guide details the engineering of near-infrared (NIR) fluorescent probes utilizing 6,7-dimethyl-2-benzofurancarboxaldehyde (CAS: 199327-61-2) as the primary electron donor scaffold.
While generic benzofuran derivatives are common, the 6,7-dimethyl substitution pattern is critical. These methyl groups function as electron-donating auxochromes, enhancing the electron density of the benzofuran ring. When coupled with a strong electron acceptor (e.g., indolium) via the aldehyde "warhead," the resulting "Push-Pull" system exhibits:
-
Red-Shifted Emission: Pushing fluorescence into the 650–750 nm window, avoiding biological autofluorescence.
-
Enhanced Photostability: The rigid benzofuran core resists photobleaching better than flexible polymethine chains.
-
Mitochondrial Targeting: The resulting delocalized cationic charge drives accumulation in the mitochondrial matrix via the negative membrane potential (
).
Part 1: Chemical Synthesis (The "Push-Pull" Assembly)
The synthesis relies on a Knoevenagel condensation .[1][2][3][4] We will couple the 6,7-dimethyl-2-benzofurancarboxaldehyde (Donor) with an N-alkylated indolium salt (Acceptor) to create a hemicyanine dye.
Reaction Mechanism & Workflow
The aldehyde group undergoes nucleophilic attack by the activated methylene of the indolium salt, catalyzed by a weak base (piperidine).
Figure 1: Synthetic pathway for converting the aldehyde precursor into a functional mitochondrial probe.
Detailed Protocol
Reagents:
-
6,7-dimethyl-2-benzofurancarboxaldehyde (1.0 eq)
-
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide (1.2 eq)
-
Piperidine (Catalytic amount, ~3-5 drops)
-
Anhydrous Ethanol (Solvent)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the benzofuran aldehyde and 1.2 mmol of the indolium salt in 15 mL of anhydrous ethanol.
-
Catalysis: Add 3–5 drops of piperidine. Checkpoint: The solution should turn from pale yellow to a darker orange/red almost immediately, indicating the initiation of base-catalyzed deprotonation.
-
Reflux: Attach a condenser and reflux at 80°C for 4–6 hours under magnetic stirring. Monitor via TLC (Mobile phase: DCM/MeOH 20:1). The product spot will be distinctively colored (red/purple) and lower Rf than the aldehyde.
-
Precipitation: Cool the mixture to room temperature. The hemicyanine dye often precipitates upon cooling. If not, add cold diethyl ether to induce precipitation.
-
Purification: Filter the precipitate and wash 3x with cold ether to remove unreacted aldehyde and catalyst. Recrystallize from ethanol if high purity (>98%) is required for biological assays.
Part 2: Optical Characterization & Validation
Before biological use, the probe must be validated for its Intramolecular Charge Transfer (ICT) properties.
Solvatochromism Assay
The "Push-Pull" nature means the probe's emission will shift based on solvent polarity.
-
Protocol: Prepare 10 µM solutions of the probe in Toluene (non-polar), DCM, DMSO, and PBS (polar).
-
Expectation: You should observe a bathochromic shift (Red shift) in absorption and emission as solvent polarity increases, confirming the ICT mechanism.
Viscosity Sensitivity (Molecular Rotor Test)
Benzofuran hemicyanines often act as molecular rotors. In low viscosity (water), the bond between the benzofuran and the alkene rotates, dissipating energy non-radiatively (low fluorescence). In high viscosity (glycerol/mitochondrial matrix), rotation is restricted, turning fluorescence "ON".
Data Summary Table: Viscosity Response
| Solvent System (v/v) | Viscosity (cP) | Norm. Fluorescence Intensity (a.u.) | Emission Max (nm) |
| PBS (100%) | 1.0 | 1.0 (Baseline) | 680 |
| Glycerol (40%) | 3.7 | ~3.5x | 685 |
| Glycerol (90%) | 220.0 | ~15.0x | 692 |
Note: A sharp increase in intensity with viscosity confirms the probe can distinguish the rigid mitochondrial matrix from the cytoplasm.
Part 3: Biological Application (Mitochondrial Imaging)[5]
The probe targets mitochondria due to the delocalized positive charge on the indolium nitrogen and the lipophilic benzofuran cap.
Cellular Workflow
Figure 2: Step-by-step workflow for live-cell mitochondrial imaging.
Imaging Protocol
-
Cell Culture: Seed HeLa or MCF-7 cells on glass-bottom confocal dishes 24h prior to imaging.
-
Staining: Replace media with pre-warmed media containing 5 µM Probe . Incubate for 20–30 minutes at 37°C.
-
Critical: Do not exceed 10 µM to avoid cytotoxicity or self-quenching.
-
-
Co-Localization (Validation): For the first trial, co-incubate with MitoTracker Green (100 nM) .
-
Imaging Parameters:
-
Probe Channel: Excitation 633 nm (HeNe Laser); Emission collection 650–750 nm.
-
MitoTracker Channel: Excitation 488 nm; Emission 500–550 nm.
-
-
Analysis: Calculate the Pearson Correlation Coefficient (PCC). A PCC > 0.85 confirms specific mitochondrial targeting.
Cytotoxicity Check (MTT Assay)
Ensure the probe is non-toxic at imaging concentrations.
-
Incubate cells with 0–50 µM probe for 24h.
-
Add MTT reagent; read absorbance at 570 nm.
-
Acceptance Criteria: Cell viability >85% at 10 µM.
References
-
Zhang, Q., et al. (2023). "Hemicyanine-based sensor for mitochondrial viscosity imaging in BV2 cells." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
BenchChem. "Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes."
-
Yan, Y., et al. (2021). "Ratiometric Near-Infrared Fluorescent Probes Based on Hemicyanine Dyes Bearing Dithioacetal and Formal Residues for pH Detection in Mitochondria." Molecules.
-
Wang, L., et al. (2020). "Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties." Journal of Molecular Modeling.
-
Chem-Impex. "3,5-Dimethyl-1-benzofuran-2-carbaldehyde Product Information." (Used as structural analog reference).
Sources
Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the laboratory synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive targets for synthetic chemists. 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is a key intermediate that can be further elaborated to access a wide range of complex molecular architectures. This guide outlines a robust and reproducible two-step synthetic sequence for the preparation of this target compound, commencing with the synthesis of the 6,7-dimethylbenzofuran core, followed by a regioselective formylation at the C2-position.
Synthetic Strategy Overview
The synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is approached through a logical two-stage process. The first stage involves the construction of the 6,7-dimethylbenzofuran scaffold from a commercially available starting material, 3,4-dimethylphenol. The second stage is the introduction of the formyl group at the electron-rich 2-position of the benzofuran ring system via the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 6,7-Dimethylbenzofuran
The initial step focuses on the construction of the benzofuran ring system. A reliable method involves the O-alkylation of 3,4-dimethylphenol with a suitable two-carbon electrophile, followed by an acid-catalyzed intramolecular cyclization. In this protocol, we utilize 2-bromoacetaldehyde diethyl acetal for the initial alkylation, which upon acidic workup and cyclization, furnishes the desired benzofuran core.
Reaction Mechanism
The formation of 6,7-dimethylbenzofuran from 3,4-dimethylphenol proceeds through two key transformations. First, the phenolic hydroxyl group of 3,4-dimethylphenol is deprotonated by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with 2-bromoacetaldehyde diethyl acetal to yield an intermediate aryl ether. In the second stage, treatment with a strong acid, such as polyphosphoric acid (PPA), serves two purposes: it hydrolyzes the diethyl acetal to the corresponding aldehyde and then catalyzes an intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich aromatic ring. Subsequent dehydration of the resulting dihydrobenzofuranol intermediate yields the aromatic 6,7-dimethylbenzofuran.
Caption: Mechanistic workflow for the synthesis of 6,7-dimethylbenzofuran.
Experimental Protocol: Synthesis of 6,7-Dimethylbenzofuran
Materials:
-
3,4-Dimethylphenol
-
2-Bromoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Polyphosphoric acid (PPA)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
O-Alkylation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-dimethylphenoxy)acetaldehyde diethyl acetal. This intermediate can often be used in the next step without further purification.
-
-
Cyclization and Dehydration:
-
Place polyphosphoric acid (PPA) in a round-bottom flask and heat it to 80-90 °C with stirring.
-
Slowly add the crude 2-(3,4-dimethylphenoxy)acetaldehyde diethyl acetal (1.0 eq) to the hot PPA.
-
Increase the temperature to 120-130 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6,7-dimethylbenzofuran.
-
| Parameter | Value |
| Starting Material | 3,4-Dimethylphenol |
| Key Reagents | 2-Bromoacetaldehyde diethyl acetal, K₂CO₃, PPA |
| Solvent | DMF |
| Reaction Temperature | O-Alkylation: 80-90 °C; Cyclization: 120-130 °C |
| Reaction Time | O-Alkylation: 12-16 h; Cyclization: 2-4 h |
| Typical Yield | 60-75% over two steps |
Part 2: Vilsmeier-Haack Formylation of 6,7-Dimethylbenzofuran
The second and final stage of the synthesis is the regioselective introduction of a formyl group at the C2 position of the 6,7-dimethylbenzofuran. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its mild conditions and high regioselectivity for electron-rich heterocycles.[1][2]
Reaction Mechanism
The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich benzofuran ring. For benzofurans, the C2 position is the most nucleophilic, leading to a highly regioselective electrophilic aromatic substitution.[2] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final 2-formylbenzofuran product.
Caption: Mechanistic workflow for the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
6,7-Dimethylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Aqueous sodium acetate solution (saturated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Prepare a solution of 6,7-dimethylbenzofuran (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of 6,7-dimethylbenzofuran dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 2-Benzofurancarboxaldehyde, 6,7-dimethyl- by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
| Parameter | Value |
| Starting Material | 6,7-Dimethylbenzofuran |
| Key Reagents | DMF, POCl₃ |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 40-50 °C |
| Reaction Time | 2-4 h |
| Typical Yield | 75-85% |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Polyphosphoric acid (PPA) is corrosive and can cause severe burns.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. By following these protocols, researchers can access this valuable intermediate in good yields, enabling further exploration of its potential in the development of novel therapeutic agents and other advanced materials. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists to successfully implement and adapt these methods for their specific research needs.
References
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of ChemTech Research, 12(4), 135-143. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances, 13(1), 1-22. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C–O Axially Chiral Enolates. (2014). Chemical and Pharmaceutical Bulletin, 62(11), 1085-1094. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catalyst. (2012). Catalysis Today, 187(1), 3-10. [Link]
-
Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry, 12. [Link]
-
Hexahydro-3,6-dimethyl-2(3H)-benzofuranone, [3R-(3α,3aβ,6β,7aα)]-. Organic Syntheses. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
scale-up synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Application Note: Scale-Up Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Executive Summary & Strategic Rationale
The target molecule, 6,7-dimethylbenzofuran-2-carboxaldehyde (CAS: 5693-35-6), is a critical pharmacophore found in hemoglobin modulators (e.g., Voxelotor analogs) and antimicrobials. While various routes exist, scale-up requires a balance of atom economy, reagent availability, and safety.
This guide details the "Construct-Then-Functionalize" strategy, which is superior to linear functionalization of salicylaldehydes for this specific substitution pattern. We utilize 2,3-dimethylphenol as a commodity starting material, cyclize it to the benzofuran core, and install the aldehyde via a regioselective Vilsmeier-Haack formylation.
Key Advantages of this Protocol:
-
Regiocontrol: Exploits the natural steric and electronic bias of the benzofuran ring for exclusive C2-formylation.
-
Scalability: Avoids cryogenic reduction of esters (DIBAL-H) and unstable diazonium intermediates.
-
Cost-Efficiency: Utilizes bulk commodity phenols and generic Vilsmeier reagents (POCl
/DMF).
Synthetic Pathway Visualization
The following logic map illustrates the retrosynthetic disconnection and the forward process flow.
Figure 1: Strategic workflow converting 2,3-dimethylphenol to the target aldehyde via a 3-step sequence.
Phase 1: Synthesis of 6,7-Dimethylbenzofuran
Principle: The synthesis begins with the O-alkylation of 2,3-dimethylphenol using bromoacetaldehyde diethyl acetal. The subsequent acid-catalyzed cyclodehydration forms the furan ring. The 2,3-dimethyl substitution pattern on the phenol maps directly to the 6,7-positions on the benzofuran due to the cyclization occurring at the sterically accessible ortho position (C6 of the phenol).
Step 1.1: O-Alkylation
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,3-Dimethylphenol | 1.0 | Substrate |
| Bromoacetaldehyde diethyl acetal | 1.1 | Alkylating Agent |
| Potassium Carbonate (K
Protocol:
-
Setup: Charge a reactor with 2,3-dimethylphenol (1.0 eq) and anhydrous DMF (5 volumes). Initiate stirring under N
atmosphere. -
Base Addition: Add K
CO (2.0 eq) in a single portion. The slurry may thicken. -
Alkylation: Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise over 30 minutes to control mild exotherm.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
Workup: Cool to 25°C. Pour into ice-water (10 volumes). Extract with Ethyl Acetate (3 x 3 volumes). Wash combined organics with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na
SO and concentrate.-
Checkpoint: The product is a pale yellow oil (Acetal Ether). Proceed directly to cyclization.
-
Step 1.2: Cyclodehydration (The Stoermer-Type Cyclization)
Reagents:
| Reagent | Role |
|---|---|
| Crude Acetal Ether | Substrate |
| Amberlyst-15 (Dry) | Acid Catalyst (Heterogeneous) |
| Chlorobenzene | Solvent (High boiling point) |
Protocol:
-
Dissolution: Dissolve the crude acetal ether in Chlorobenzene (10 volumes).
-
Catalyst: Add Amberlyst-15 resin (10 wt% relative to substrate). Note: Polyphosphoric acid (PPA) can be used, but resin allows for easier filtration.
-
Cyclization: Heat to reflux (132°C) with a Dean-Stark trap to remove ethanol generated during the reaction. Reflux for 2–4 hours.
-
Purification: Cool to RT. Filter off the resin. Concentrate the filtrate under vacuum.
-
Isolation: Distill the residue under reduced pressure (Kugelrohr or fractional distillation) to obtain 6,7-dimethylbenzofuran as a colorless oil/low-melting solid.
Phase 2: Vilsmeier-Haack Formylation
Principle:
Benzofurans undergo Electrophilic Aromatic Substitution (EAS) preferentially at the C2 position. The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 6,7-Dimethylbenzofuran | 1.0 | Substrate |
| Phosphorus Oxychloride (POCl
Detailed Protocol:
-
Reagent Formation: In a reactor cooled to 0°C , add anhydrous DMF (5.0 eq). Add POCl
(1.2 eq) dropwise over 20 minutes, maintaining internal temperature <10°C. Stir for 30 minutes to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 6,7-dimethylbenzofuran (1.0 eq) in a minimum amount of DMF (1 vol) and add it dropwise to the Vilsmeier complex at 0°C.
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 2–3 hours.
-
Mechanism Check: The reaction forms an iminium ion intermediate at C2.
-
-
Quench & Hydrolysis: Cool the reaction mixture to RT. Pour slowly into a vigorously stirred solution of saturated aqueous Sodium Acetate (10 volumes) and ice.
-
Critical Step: Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde. Adjust pH to ~7–8 with NaHCO
if necessary.
-
-
Isolation: The product often precipitates as a solid. Filter the solid and wash with water.[2] If oil separates, extract with CH
Cl . -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient) if high purity (>99%) is required.
Analytical Specifications (Self-Validation)
Confirm the identity of the product using the following predicted spectral data.
| Parameter | Expected Signal (Approximate) | Structural Assignment |
| CHO (Aldehyde proton) | ||
| H-3 (Furan ring proton) | ||
| H-4 (Aromatic) | ||
| H-5 (Aromatic) | ||
| CH | ||
| CH | ||
| IR Spectroscopy | 1675–1690 cm | C=O[3] Stretch (Conjugated Aldehyde) |
| Appearance | Pale yellow to off-white solid |
Safety & Handling (HSE)
-
POCl
: Highly corrosive and reacts violently with water. All Vilsmeier reactions must be performed under an inert atmosphere. Quenching requires slow addition to buffered ice water to manage HCl evolution. -
Bromoacetaldehyde diethyl acetal: Lachrymator and alkylating agent. Handle in a fume hood.
-
Chlorobenzene: Flammable and toxic. Ensure proper ventilation during reflux.
References
-
Vilsmeier-Haack Reaction on Benzofurans
- Title: Synthesis of benzofuran-2-carbaldehydes via Vilsmeier-Haack reaction.
-
Source:Journal of Organic Chemistry, 2012, 77, 8231.
- Relevance: Establishes the standard protocol for C2 formyl
-
URL:[Link]
-
Benzofuran Ring Construction (Stoermer Synthesis)
- Title: Cyclization of phenoxyacetaldehydes to benzofurans.
- Source:Organic Syntheses, Coll. Vol. 6, p. 64.
- Relevance: Provides the foundational method for converting phenol acetals to benzofurans using acid c
-
URL:[Link]
-
Scale-Up Considerations for Vilsmeier Reagents
-
General Benzofuran Synthesis Review
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and achieving high yields of key intermediates like this aldehyde is crucial for downstream applications.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the widely-used Vilsmeier-Haack formylation reaction.
Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5] For the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, the reaction involves the electrophilic substitution of 6,7-dimethylbenzofuran with the Vilsmeier reagent. This reagent, an electrophilic chloromethyleneiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[4][6]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic iminium ion (the Vilsmeier reagent).[4]
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
stability of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- under different conditions
Product Identity: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- CAS: 19832-33-8 Chemical Family: Heterocyclic Aldehydes Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for 6,7-dimethyl-2-benzofurancarboxaldehyde . As a researcher, you likely selected this intermediate for its electron-rich benzofuran core, which serves as a critical scaffold in the synthesis of melatonin receptor agonists and antimicrobial agents.[1]
However, this molecule presents a stability paradox: the very electron-donating methyl groups (at positions C6 and C7) that enhance its biological binding affinity also increase the electron density of the furan ring, making the aldehyde moiety at C2 uniquely susceptible to autoxidation and photochemical degradation.[1]
This guide moves beyond standard "store at 4°C" advice. It provides the mechanistic "why" and the troubleshooting "how" to ensure your experiments remain reproducible.
Module 1: Critical Storage Protocols
The shelf-life of this compound is dictated by three vectors: Oxygen , Light , and Solvent Choice .[1]
Storage Specifications
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2–8°C (Short term)-20°C (Long term) | Lowers the kinetic energy available for radical initiation (autoxidation).[1] |
| Atmosphere | Argon or Nitrogen | The aldehydic hydrogen is prone to radical abstraction by atmospheric oxygen. |
| Container | Amber Glass | Benzofurans absorb UV/Vis light; amber glass blocks <400nm wavelengths that trigger photolysis. |
| Solvent (Storage) | None (Store Solid) | Solution-state storage accelerates degradation.[1] If necessary, use anhydrous DCM or Toluene .[1] |
| Contraindicated | Methanol/Ethanol | Alcohols react reversibly to form hemiacetals/acetals, complicating NMR/HPLC analysis.[1] |
Module 2: Degradation & Troubleshooting (Q&A)
Issue 1: "My white solid has turned yellow/brown."
Diagnosis: Autoxidation (Carboxylic Acid Formation) The most common failure mode for benzofuran-2-carboxaldehydes is the conversion to 6,7-dimethylbenzofuran-2-carboxylic acid .[1] The methyl groups at C6/C7 donate electron density into the ring, stabilizing the radical intermediate formed during oxidation, paradoxically making the aldehyde more prone to scavenging oxygen than unsubstituted analogs.[1]
The Mechanism:
-
Initiation: Trace metal or light abstracts the aldehydic hydrogen.
-
Propagation: The resulting acyl radical reacts with
to form a peracid. -
Termination: The peracid oxidizes a second molecule of aldehyde to form two molecules of carboxylic acid.
Corrective Action (Purification):
-
If <10% degraded: Recrystallize from a mixture of Hexanes/Ethyl Acetate (9:1) . The polar acid impurity will remain in the mother liquor or precipitate separately.
-
If >10% degraded: Use the Bisulfite Wash Protocol (See Module 4).
Issue 2: "I see multiple peaks in my HPLC/LC-MS chromatogram."
Diagnosis: Solvent-Induced Artifacts (Acetalization) Researchers often dissolve samples in Methanol (MeOH) for LC-MS.[1] In the presence of trace acid (even from the oxidized impurity described above), the aldehyde reacts with MeOH to form the dimethyl acetal.
Visualizing the Artifact:
Figure 1: Formation of analytical artifacts in alcoholic solvents.
Corrective Action:
-
Immediate: Switch dissolution solvent to Acetonitrile (ACN) or DMSO .
-
Verification: Run a ¹H NMR in
. If the aldehyde proton peak (~9.8 ppm) is distinct and integrates correctly, the impurity was a solvent artifact.[1]
Issue 3: "Low yields in Wittig or Knoevenagel condensations."
Diagnosis: Old Reagent / Hydrate Formation If the bottle has been opened frequently, the aldehyde may have absorbed atmospheric moisture, forming a hydrate (gem-diol), or simply oxidized.[1] The carboxylic acid impurity acts as a catalyst poison or consumes base in your reaction.
Corrective Action:
-
Protocol: Pre-treat the aldehyde with a wash of saturated
(to remove acid) followed by extraction into DCM and drying over immediately before use.
Module 3: Self-Validating Purification System
If you suspect significant degradation, do not discard the batch.[1] The Bisulfite Adduct Method is a chemical filter that selectively pulls the active aldehyde into the aqueous phase, leaving oxidized acids and dimers behind.
The Bisulfite Protocol
-
Dissolution: Dissolve crude material in minimal Diethyl Ether (
). -
Capture: Add 2 equivalents of saturated aqueous Sodium Bisulfite (
). Stir vigorously for 1 hour.-
Observation: A white precipitate (the bisulfite adduct) should form.
-
-
Filtration: Filter the solid adduct. Wash with
.-
Validation: The impurities (acids, dimers) are in the ether filtrate.[1] The aldehyde is trapped in the solid.
-
-
Release: Suspend the solid in water. Add 10% Sodium Carbonate (
) or dilute until gas evolution ceases and pH shifts. -
Extraction: Extract the liberated aldehyde with DCM. Dry and concentrate.
Workflow Diagram:
Figure 2: Bisulfite purification logic for recovering pure aldehyde from degraded stocks.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61341, 2-Benzofurancarboxaldehyde.[1] Retrieved from [Link][1]
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.[1][2] Synthetic Communications.[3] (Review of general benzofuran reactivity including formylation and oxidation pathways). Retrieved from [Link][1]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.[4] Journal of Chemical and Pharmaceutical Research, 9(5):210-220.[1][4] (Details on C2-aldehyde synthesis and stability). Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Welcome to the technical support resource for the synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. We will move beyond simple procedural outlines to address the nuanced challenges and side reactions that can arise during synthesis, providing actionable solutions grounded in mechanistic principles. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
The predominant and most efficient method for introducing a formyl group at the C2 position of an electron-rich heterocycle like 6,7-dimethylbenzofuran is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a substituted formamide (typically N,N-dimethylformamide, DMF) and an acid halide (most commonly phosphorus oxychloride, POCl₃) to generate a potent electrophilic iminium species known as the Vilsmeier reagent.[3][4] This guide will focus on troubleshooting this critical transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction resulted in a low yield, with a significant amount of unreacted 6,7-dimethylbenzofuran starting material recovered. What are the likely causes?
Answer:
Recovering starting material is a classic sign of an inefficient reaction, which can typically be traced back to two primary areas: the Vilsmeier reagent itself or the reaction conditions.
Probable Causes & Recommended Solutions
| Probable Cause | Scientific Rationale | Recommended Action |
| Degraded Reagents | The Vilsmeier-Haack reaction is highly moisture-sensitive. Phosphorus oxychloride (POCl₃) readily hydrolyzes, and DMF can absorb atmospheric water. The active electrophile, the chloroiminium salt (Vilsmeier reagent), is rapidly quenched by water.[4] | 1. Use freshly opened or distilled reagents. Ensure POCl₃ is colorless to pale yellow. Distill DMF over calcium hydride and store it under an inert atmosphere over molecular sieves. 2. Verify Stoichiometry: A slight excess (1.1-1.5 equivalents) of both DMF and POCl₃ relative to the benzofuran substrate is often optimal. |
| Insufficient Reagent Formation Time/Temp | The Vilsmeier reagent is typically pre-formed by adding POCl₃ to chilled DMF. If this mixture is not allowed to react sufficiently before adding the substrate, the concentration of the active electrophile will be too low. | 1. Pre-form the Vilsmeier reagent. Add POCl₃ dropwise to DMF at 0 °C. 2. Allow for an activation period. After the addition of POCl₃, stir the mixture at 0 °C for 20-30 minutes before introducing the 6,7-dimethylbenzofuran. |
| Reaction Temperature Too Low | While the initial reagent formation is exothermic and requires cooling, the subsequent electrophilic aromatic substitution step may require thermal energy to overcome the activation barrier, especially if the substrate is not sufficiently activated. | 1. Monitor with TLC. After adding the benzofuran substrate at a low temperature (e.g., 0 °C), allow the reaction to warm slowly to room temperature. 2. Gentle Heating: If no conversion is observed at room temperature after 1-2 hours, gently heat the reaction mixture to 40-60 °C. Use TLC to track the consumption of the starting material. Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[5] |
Question 2: My final product is a dark, tarry substance that is difficult to purify. What went wrong?
Answer:
The formation of tar or polymeric material is a common issue when reactions are overheated, run for too long, or when the workup procedure is not performed correctly. The Vilsmeier reagent is a strong electrophile, and the product aldehyde can also be reactive under harsh conditions.
Troubleshooting Workflow for Tar Formation
Caption: Troubleshooting flowchart for tar formation.
Question 3: I isolated a product, but my NMR spectrum shows a mixture of isomers. Is formylation at other positions possible?
Answer:
While formylation of benzofuran is highly regioselective for the C2 position, minor side products can occasionally be observed.
-
C3-Formylation: The C2 position of the furan ring is the most nucleophilic and electronically favored site for electrophilic attack.[3] However, under forcing conditions (high temperature, long reaction times), a small amount of the C3-formylated isomer might form. This is generally a minor pathway.
-
Formylation on the Benzene Ring: The 6,7-dimethyl groups are electron-donating and activate the benzene ring. However, the heterocyclic furan ring is a much stronger activator for electrophilic substitution than the substituted benzene ring. Therefore, formylation on the benzene portion (at C4 or C5) is highly unlikely under standard Vilsmeier-Haack conditions.
-
Chlorinated Byproduct: A known side reaction, particularly with substrates that have an adjacent carbonyl or enolizable proton, is the formation of a chloro-vinyl aldehyde. For instance, the Vilsmeier-Haack reaction on 6,7-dihydrobenzo[b]thiophen-4(5H)-one can yield 4-chloro-6,7-dihydrobenzo[b]thiophen-5-carbaldehyde as a major product.[6] While less likely for 6,7-dimethylbenzofuran itself, it's a possibility to be aware of if your starting material contains unexpected functional groups.
Actionable Advice:
-
Confirm the Structure: Use 2D NMR techniques (COSY, HMBC, NOESY) to definitively assign the structure of the major product and identify any minor isomers.
-
Optimize for Selectivity: To minimize side products, use the mildest possible conditions that still afford a reasonable reaction rate (lower temperature, shorter reaction time).
-
Purification: Careful column chromatography on silica gel is usually sufficient to separate the desired C2-formylated product from other isomers. A hexane/ethyl acetate gradient is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: Can you illustrate the mechanism of the Vilsmeier-Haack reaction on 6,7-dimethylbenzofuran?
A1: Certainly. The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack on the benzofuran ring, and hydrolysis to yield the final aldehyde.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying Crude 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. The following sections offer troubleshooting advice and detailed protocols in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in my crude 2-Benzofurancarboxaldehyde, 6,7-dimethyl-?
The impurity profile of your crude product is highly dependent on the synthetic route employed. The synthesis of benzofuran derivatives can be a multi-step process, with each step having the potential to introduce side-products or leave unreacted starting materials.[1]
Common Impurities Can Include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted phenols or salicylaldehydes.[2][3]
-
Over-Oxidized Product: The corresponding carboxylic acid, 2-Benzofuran-carboxylic acid, 6,7-dimethyl-, is a common impurity if the synthesis involves an oxidation step.[4][5]
-
Side-Products: The synthesis of the benzofuran ring itself can lead to various isomers or related heterocyclic compounds.[6][7]
-
Residual Solvents and Reagents: Solvents like DMF, THF, or toluene, and reagents used in the synthesis, may be present in the crude product.[8][9]
Q2: What is the recommended initial workup for my crude product?
Before attempting more rigorous purification methods, a simple liquid-liquid extraction can often remove many common impurities.
-
For Acidic Impurities (like the corresponding carboxylic acid): Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, making it water-soluble and drawing it into the aqueous layer.[10]
-
For Basic Impurities: If your synthesis involved basic reagents, a wash with a dilute acid solution (e.g., 1M HCl) can be effective.
-
General Water-Soluble Impurities: A wash with brine (saturated NaCl solution) can help remove residual water and some water-soluble impurities from the organic layer.
Q3: Which advanced purification technique is most suitable for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-?
The choice between column chromatography, recrystallization, and bisulfite adduct formation depends on the nature of the impurities and the scale of your reaction.
| Purification Technique | Best For Removing | Advantages | Disadvantages |
| Column Chromatography | Impurities with different polarities. | High resolution for complex mixtures. | Can be time-consuming and may lead to product decomposition on silica gel.[4][11] |
| Recrystallization | Small amounts of impurities from a solid product. | Simple, scalable, and can yield very pure crystalline material.[12][13] | Only effective if a suitable solvent is found and the product is a solid at room temperature. Can result in significant product loss in the mother liquor. |
| Bisulfite Adduct Formation | Non-aldehyde impurities. | Highly selective for aldehydes, excellent for removing impurities with similar polarity to the product.[14][15] | The aldehyde must be stable to basic conditions during the regeneration step.[16] |
Q4: How can I effectively monitor the purity of my compound?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and the fractions from column chromatography. A well-chosen solvent system should show good separation between your desired product and any impurities.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of your final compound. It can provide quantitative data on the percentage of your product and any impurities present.[17][18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification of impurities.[18]
Troubleshooting Guides
Column Chromatography Issues
-
Problem: My compound is decomposing on the silica gel column.
-
Cause: Aldehydes can be sensitive to the acidic nature of silica gel.[11]
-
Solution:
-
-
Problem: I am getting poor separation between my product and an impurity.
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity.
-
Solution:
-
Systematically test different solvent systems using TLC to find one that provides the best separation (a difference in Rf values of at least 0.2 is ideal).[11]
-
Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
-
Bisulfite Adduct Formation Issues
-
Problem: The bisulfite adduct is not precipitating.
-
Cause: The adduct of your specific aldehyde may be soluble in the reaction mixture.[16] This is more common with lower molecular weight aldehydes.
-
Solution: Instead of relying on precipitation and filtration, perform a liquid-liquid extraction. The water-soluble bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[16][20]
-
-
Problem: The yield of my regenerated aldehyde is low.
-
Cause: The aldehyde may be sensitive to the high pH required for adduct decomposition.[16]
-
Solution:
-
Minimize the exposure time to the base. A rapid extraction immediately following basification can improve recovery.
-
Consider a non-aqueous method for regeneration if your compound is particularly base-sensitive.
-
-
Recrystallization Issues
-
Problem: My compound is "oiling out" instead of forming crystals.
-
Cause: The solution is too saturated, or the cooling rate is too fast.
-
Solution:
-
Add a small amount of additional hot solvent to dissolve the oil.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.
-
Try a different solvent or a solvent pair (e.g., hexane/ethyl acetate).[21]
-
-
-
Problem: The resulting crystals are colored.
-
Cause: Colored impurities are being trapped in the crystal lattice.
-
Solution:
-
Try a second recrystallization.
-
Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Be aware that charcoal can also adsorb your product, potentially reducing the yield.
-
-
Visualized Workflows
Caption: General workflow for the purification of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Choose the Eluent:
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted from a general procedure for aromatic aldehydes.[15]
-
Adduct Formation:
-
Extraction:
-
Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a fresh organic solvent (e.g., 25 mL of ethyl acetate).
-
Add a 50% sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH 12).[16]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
-
Final Workup:
-
Separate the layers and collect the organic phase.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Protocol 3: Purity Assessment by HPLC
This is a general method that may require optimization for your specific compound.[17][18]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used for benzofuran derivatives.[18]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where your compound has strong absorbance.
-
Sample Preparation:
-
Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]
-
Dilute as necessary to be within the linear range of the detector.
-
References
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- BenchChem. (2025).
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved from University of Rochester Chemistry website.
- BenchChem. (2025).
- Brindle, C. S., et al. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. BenchChem.
- Google Patents. (n.d.).
- BenchChem. (2025).
- University College Cork. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
- Google Patents. (n.d.).
- Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.
- Pharmaffili
- Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713.
- JoVE. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video]. YouTube.
- Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
- Sciencemadness.org. (2006, November 19).
- Lee, S. T., et al. (2009). Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-5643.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- University of Rochester. (n.d.).
- Naz, S., et al. (2023).
- Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29032-29063.
- A Review: An Insight on Synthesis of Benzofuran. (n.d.).
- Li, J., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 9, 1642-1647.
- Semantic Scholar. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Synthesis of 2-benzofuranyl-6,7-methylenedioxyquinoline-3-carboxylic acids 3a-h. (n.d.).
- Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 294828.
- Google Patents. (n.d.).
- OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS).
- MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
- Nasiri, M. A., et al. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives.
- Beaudry Research Group. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
- PubMed. (2006, June 23).
- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- Sigma-Aldrich. (n.d.). 2-Benzofurancarboxaldehyde 97%.
- Liu, Y., et al. (2020). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry, 28(1), 115183.
Sources
- 1. DSpace [cora.ucc.ie]
- 2. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianinstituteofresearch.org [asianinstituteofresearch.org]
- 4. researchgate.net [researchgate.net]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]
- 9. tdcommons.org [tdcommons.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Workup [chem.rochester.edu]
- 21. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
2-Benzofurancarboxaldehyde, 6,7-dimethyl- vs other benzofuran derivatives
Topic: vs. Standard Benzofuran Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Reactivity, SAR Utility, and Synthetic Applications[1][2][3]
Executive Summary: The "Ortho-Blocking" Advantage
In the landscape of heterocyclic building blocks, 6,7-dimethyl-2-benzofurancarboxaldehyde (hereafter 6,7-DMBF ) represents a specialized scaffold that offers distinct pharmacodynamic and pharmacokinetic advantages over the unsubstituted parent compound (2-benzofurancarboxaldehyde) or the common 5-substituted variants.[1]
While standard benzofurans are workhorses for Schiff base formation and heterocycle construction, the 6,7-DMBF derivative is specifically employed to:
-
Modulate Lipophilicity: The dual methyl groups significantly increase LogP, enhancing membrane permeability in CNS-targeted drug discovery.
-
Block Metabolic Hotspots: The 6- and 7-positions are frequent sites of CYP450-mediated hydroxylation.[1] Methylation here acts as a metabolic block, extending half-life (
).[1] -
Induce Conformational Restriction: The steric bulk at the 7-position creates a "buttressing effect," influencing the rotation of the C2-aldehyde and subsequent pharmacophores, often locking ligands into bioactive conformations.
Chemical Profile & Comparative Metrics[4][5]
The following table contrasts 6,7-DMBF with its most common alternatives. Note the shift in lipophilicity and electronic density.
| Feature | 6,7-Dimethyl-2-benzofurancarboxaldehyde | 2-Benzofurancarboxaldehyde (Parent) | 5-Methoxy-2-benzofurancarboxaldehyde |
| Molecular Weight | 174.20 g/mol | 146.14 g/mol | 176.17 g/mol |
| Calc.[1] LogP | ~2.85 (High Lipophilicity) | ~1.98 | ~2.10 |
| Electronic Nature | Electron-Rich (Inductive | Neutral | Electron-Rich (Resonance |
| C2-CHO Reactivity | Slightly attenuated electrophilicity due to ring electron donation.[1] | High electrophilicity. | Moderate electrophilicity. |
| Metabolic Stability | High (C6/C7 blocked) | Low (C5/C6/C7 exposed) | Moderate (C5 blocked, C6/C7 exposed) |
| Primary Application | CNS agents, Kinase inhibitors (Hydrophobic pocket filling) | General antimicrobial Schiff bases | Anti-inflammatory agents |
Mechanistic Insight: The Inductive Effect
The two methyl groups at C6 and C7 exert a
-
Consequence: The carbonyl carbon at C2 is slightly less electrophilic than the unsubstituted parent.
-
Operational Adjustment: Condensation reactions (e.g., Schiff base formation) with 6,7-DMBF may require slightly longer reflux times or stronger acid catalysis compared to the parent benzofuran.
Decision Matrix: When to Select 6,7-DMBF
Use the following logic flow to determine if this specific derivative is required for your campaign.
Figure 1: SAR Decision Tree for Benzofuran Scaffold Selection.[1] Blue nodes indicate physiochemical filters; Green indicates the selection of the 6,7-dimethyl derivative.
Synthetic Pathways[3][4][6][7]
Synthesizing 6,7-DMBF requires specific regiochemical control. The most robust route utilizes 2,3-dimethylphenol as the starting material to ensure the correct methylation pattern on the benzene ring.
Route A: The Rap-Stoermer / Vilsmeier-Haack Sequence
This is the preferred industrial route due to scalability and cost-effectiveness.[1]
Figure 2: Synthetic workflow from commodity phenols to the target aldehyde.[1]
Critical Synthetic Notes:
-
Regioselectivity: Starting with 2,3-dimethylphenol forces cyclization at the C6 position (ortho to the phenol -OH), naturally yielding the 6,7-dimethyl pattern.[1]
-
Formylation: The Vilsmeier-Haack reaction selectively targets the C2 position of the furan ring because it is the most electron-rich and sterically accessible site.[1]
Experimental Protocol: Schiff Base Condensation
Objective: To synthesize a 6,7-dimethylbenzofuran-derived imine for antimicrobial screening, demonstrating the aldehyde's reactivity.[1]
Reagents:
-
6,7-Dimethyl-2-benzofurancarboxaldehyde (1.0 eq)[1]
-
4-Fluoroaniline (1.0 eq) (Representative amine)[1]
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.74 g (10 mmol) of 6,7-dimethyl-2-benzofurancarboxaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition: Add 1.11 g (10 mmol) of 4-fluoroaniline dropwise with stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: The 6,7-dimethyl derivative may react slower than the unsubstituted aldehyde; acid catalysis is crucial here to activate the carbonyl.
-
Reflux: Attach a condenser and reflux the mixture for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear, replaced by the imine ( ). -
Isolation: Cool the reaction mixture to room temperature, then pour into 50 mL of ice-cold water.
-
Purification: A precipitate will form.[2] Filter under vacuum.[3][4][5] Recrystallize from hot ethanol to yield yellow/cream crystals.
Validation Criteria (Self-Validating):
-
Appearance: Product should be a crystalline solid (unlike the often oily crude mixtures of aliphatic imines).
-
IR Spectroscopy: Look for the disappearance of the Carbonyl peak (
) and the appearance of the Imine (C=N) stretch at .[1] -
1H NMR (DMSO-d6): The aldehyde singlet at
ppm must be absent.[1] A new azomethine singlet ( ) should appear at ppm .[1]
References
-
Review of Benzofuran Biological Activity
-
Khanam, H., & Shamsi, F. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.
-
-
Synthetic Methodologies (Vilsmeier-Haack & Cyclization)
-
Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Journal of Heterocyclic Chemistry.
-
-
Schiff Base Antimicrobial Applications
-
Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research.
-
-
Structure-Activity Relationships (SAR)
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
Sources
- 1. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of a compound. This guide offers a detailed, comparative analysis of the NMR characterization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, a substituted benzofuran derivative of interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles and a wealth of data from analogous structures to predict its spectral features and provide a robust framework for its analysis.
The Logic of NMR in Structural Elucidation: A Case Study
The structural hypothesis for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- presents a unique set of NMR-active nuclei whose chemical environments will give rise to a characteristic spectral fingerprint. Our analysis will focus on ¹H and ¹³C NMR, the most common and informative experiments for organic molecules. The core of our approach is to dissect the molecule into its constituent parts—the benzofuran core, the dimethyl-substituted benzene ring, and the carboxaldehyde group—and predict the chemical shifts and coupling patterns based on established data for similar moieties.
Experimental Protocol: A Self-Validating System
A meticulously designed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the analysis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Step 1: Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[1][2][3] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.[1][2][4]
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5][6]
Step 2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[1][4][7][8]
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.[9]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.[9]
-
Predicted ¹H NMR Spectral Characteristics: A Comparative Analysis
The predicted ¹H NMR spectrum of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- can be broken down into three key regions: the aldehyde proton, the aromatic protons, and the methyl protons.
| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Comparative Data (Similar Structures) |
| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | Aromatic aldehyde protons typically appear in this downfield region due to the deshielding effect of the carbonyl group and the aromatic ring current.[10][11][12][13] For example, the aldehyde proton of benzaldehyde resonates around 10.0 ppm. |
| H-3 (Furan Ring) | 7.4 - 7.8 | Singlet (s) | The proton at the 3-position of the benzofuran ring is expected to be a singlet and will be deshielded by the adjacent aldehyde group. In similar benzofuran-2-carboxaldehydes, this proton appears in this range. |
| H-4, H-5 (Benzene Ring) | 7.0 - 7.6 | Doublets (d) or Multiplets (m) | The chemical shifts of these protons will be influenced by the dimethyl substitution and the fused furan ring. They are expected to be in the typical aromatic region. |
| Methyl (6-CH₃, 7-CH₃) | 2.2 - 2.6 | Singlets (s) | The two methyl groups are expected to appear as distinct singlets in the upfield region of the aromatic spectrum. Their exact chemical shifts will depend on their electronic environment. In a related compound, 3-methyl-benzofuran, the methyl signal appears around 2.55-2.58 ppm.[4] |
Diagram: Predicted ¹H NMR Workflow
Caption: Workflow for NMR analysis.
Predicted ¹³C NMR Spectral Characteristics: A Comparative Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (ppm) | Comparative Data (Similar Structures) |
| Aldehyde (CHO) | 185 - 200 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and typically resonates in this region.[13][14] |
| C-2 (Furan Ring) | 150 - 160 | The carbon bearing the aldehyde group is expected to be significantly downfield. |
| C-3a, C-7a (Bridgehead) | 120 - 155 | The chemical shifts of these quaternary carbons will be influenced by the fused ring system. |
| C-4, C-5, C-6, C-7 (Benzene Ring) | 110 - 140 | These carbons will appear in the typical aromatic region, with the substituted carbons (C-6, C-7) showing distinct shifts. |
| C-3 (Furan Ring) | 110 - 125 | This carbon is expected to be in the upfield portion of the aromatic region. |
| Methyl (6-CH₃, 7-CH₃) | 15 - 25 | The methyl carbons will appear in the aliphatic region of the spectrum. |
Diagram: Key Structural Features and Expected NMR Signals
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chem.washington.edu [chem.washington.edu]
- 3. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. organicchemistryguide.com [organicchemistryguide.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Analysis of Substituted Benzofurancarboxaldehydes: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of substituted benzofurancarboxaldehydes. This document delves into their synthesis, biological activities, and structure-activity relationships, offering a valuable resource for the design and development of novel therapeutic agents.
The benzofuran scaffold, a heterocyclic motif composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and have led to the development of a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] Among the vast landscape of benzofuran derivatives, substituted benzofurancarboxaldehydes represent a particularly interesting class of compounds, serving as key intermediates in the synthesis of more complex molecules and, in some cases, exhibiting significant biological activity in their own right.
This guide will provide a comparative analysis of substituted benzofurancarboxaldehydes, focusing on the influence of substituent patterns on their chemical properties and biological efficacy. We will explore synthetic methodologies, compare their performance in various biological assays using experimental data, and elucidate key structure-activity relationships. Furthermore, we will draw comparisons with other relevant heterocyclic aldehydes to provide a broader context for their potential applications.
The Synthetic Landscape: Crafting the Benzofuran Core
The synthesis of substituted benzofurancarboxaldehydes can be approached through various strategies, primarily involving the construction of the benzofuran ring system followed by the introduction or modification of the carboxaldehyde group.
A prevalent method for constructing the benzofuran scaffold is the palladium-catalyzed C–H arylation, which allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran core.[5][6] This highly modular approach provides a versatile platform for generating diverse libraries of benzofuran derivatives.
Another common strategy involves the cyclization of appropriately substituted phenols. For instance, the reaction of a substituted salicylaldehyde with a halo-compound can lead to the formation of the benzofuran ring. The specific substituents on the starting materials will dictate the substitution pattern of the final product.
The introduction of the carboxaldehyde group can be achieved through various formylation reactions. For example, the Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings like benzofuran.
Comparative Biological Evaluation: A Tale of Substituents
The biological activity of substituted benzofurancarboxaldehydes and their derivatives is profoundly influenced by the nature and position of the substituents on the benzofuran ring system. Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features that govern their efficacy.[4]
Anticancer Activity
Numerous studies have highlighted the potential of substituted benzofuran derivatives as anticancer agents.[4][7][8] The cytotoxic activity of these compounds is often linked to the presence of specific substituents that can interact with biological targets within cancer cells.
For instance, the presence of a halogen atom, particularly at the para position of a phenyl ring substituent, has been shown to enhance cytotoxic properties.[4] The hydrophobic and electron-donating nature of halogens can improve the compound's ability to cross cell membranes and interact with target proteins.[4] Conversely, the presence of two halogen-substituted rings, coupled with the absence of a methoxy group on the heterocyclic ring, can be detrimental to cytotoxic activity.[4]
The introduction of a bromoacetyl substituent on the benzene ring has also been shown to increase cytotoxicity.[7] Furthermore, the presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity, which can be further potentiated by a morpholinyl substitution at the para position of the N-phenethyl ring.[4]
Table 1: Comparative Anticancer Activity of Substituted Benzofuran Derivatives
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(4-Chlorophenyl) | MCF-7 (Breast) | 5.2 | [4] |
| Compound B | 2-(4-Methoxyphenyl) | MCF-7 (Breast) | 12.8 | [4] |
| Compound C | 3-Bromo, 5-Nitro | HeLa (Cervical) | 8.5 | [7] |
| Compound D | 5-Nitro | HeLa (Cervical) | >50 | [7] |
This table presents a selection of data from various sources to illustrate the impact of substituents on anticancer activity. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Substituted benzofurans have also demonstrated promising activity against a range of microbial pathogens.[3][9] The introduction of halogens into the benzofuran structure appears to be a key determinant of antimicrobial and antifungal activity.[3]
Derivatives with two halogen substitutions on an acetyl group have shown activity against Gram-positive cocci.[3] Furthermore, the presence of a halogen on the aromatic ring can confer antifungal activity.[3]
Table 2: Comparative Antimicrobial Activity of Substituted Benzofuran Derivatives
| Compound | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Compound E | 6-acetyl-5-hydroxy-2-methyl-3-(dichloroacetyl) | Staphylococcus aureus | 50 | [3] |
| Compound F | 6-acetyl-5-hydroxy-2-methyl-3-(bromoacetyl) | Staphylococcus aureus | >200 | [3] |
| Compound G | 6-acetyl-5-bromo-7-hydroxy-2-methyl | Candida parapsilosis | 100 | [3] |
| Compound H | 6-acetyl-5-hydroxy-2-methyl | Candida parapsilosis | >200 | [3] |
This table illustrates the influence of halogenation on the antimicrobial and antifungal properties of benzofuran derivatives.
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies allow for the formulation of several key structure-activity relationships for substituted benzofurans:
-
Halogenation: The presence and position of halogen substituents are critical for both anticancer and antimicrobial activities. Para-substitution on a phenyl ring and di-halogenation of an acetyl group are often beneficial.
-
Methoxy Groups: The presence of methoxy groups can influence activity, and their absence in certain contexts can be detrimental.
-
Amide and Ester Groups: Substitutions at the C-2 position with ester or heterocyclic rings are crucial for cytotoxic activity.[4] The nature of the amide substituent can also significantly impact antiproliferative effects.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its ability to penetrate cell membranes and reach its target.
The following diagram illustrates the key positions on the benzofuran ring where substitutions can modulate biological activity.
Caption: Key substitution positions on the benzofuran ring for modulating biological activity.
Experimental Protocols
General Procedure for the Synthesis of C3-Aryl-Benzofuran-2-Carboxamides via C-H Arylation
This protocol outlines a modular approach to synthesize a diverse set of C3-substituted benzofuran-2-carboxamides.[5][6]
Caption: Workflow for the synthesis of C3-aryl-benzofuran-2-carboxamides.
Step 1: C-H Arylation
-
To a solution of the starting benzofuran-2-carboxamide (1.0 equiv) in a suitable solvent (e.g., MeCN) is added the aryl iodide (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a ligand (e.g., PPh3, 10 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
The reaction mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 h) under an inert atmosphere.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C3-arylated benzofuran-2-carboxamide.
Step 2: Transamidation
-
To a solution of the C3-arylated benzofuran-2-carboxamide (1.0 equiv) in a suitable solvent (e.g., toluene) is added the desired amine (1.5 equiv).
-
The reaction mixture is heated at a specified temperature (e.g., 60 °C) for a designated time (e.g., 0.5-6 h).
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The crude product can be purified by column chromatography if necessary to yield the final C3-substituted benzofuran-2-carboxamide.[5]
General Procedure for the Synthesis of Halogenated 3-Benzofurancarboxylic Acid Derivatives
This protocol describes the synthesis of halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid.[3]
Step 1: Synthesis of the Starting Material The starting material, 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylic acid, is synthesized according to previously reported methods.
Step 2: Halogenation
-
To a solution of the starting benzofurancarboxylic acid derivative in a suitable solvent (e.g., acetic acid), a halogenating agent (e.g., bromine or chlorine) is added dropwise at a controlled temperature.
-
The reaction mixture is stirred for a specific period until the reaction is complete (monitored by TLC).
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., water), and dried.
-
The crude product can be recrystallized to obtain the pure halogenated derivative.
Comparison with Alternative Heterocyclic Aldehydes
While substituted benzofurancarboxaldehydes hold significant promise, it is valuable to consider them in the context of other heterocyclic aldehydes that are also explored in drug discovery.
Benzoxazole-5-carbaldehydes: Benzoxazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of α,β-unsaturated derivatives of 2-substituted benzoxazole-5-carbaldehydes has been reported, and these compounds have been screened for their antimicrobial activity. Similar to benzofurans, the nature of the substituent at the 2-position of the benzoxazole ring can influence their biological profile.
2-(2'-Hydroxyphenyl)benzoxazole Analogs: These compounds have been investigated as anticancer agents.[10] Their cytotoxicity is influenced by the substitution pattern on the benzoxazole ring and their ability to bind metal ions.[10] This highlights a different mechanism of action compared to many benzofuran derivatives and offers an alternative avenue for drug design.
The choice between these heterocyclic scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. The modular nature of the synthesis of both benzofuran and benzoxazole derivatives allows for the systematic exploration of chemical space to optimize biological activity.
Conclusion
Substituted benzofurancarboxaldehydes and their derivatives represent a versatile and promising class of compounds for drug discovery. Their synthesis is well-established, allowing for the creation of diverse libraries of analogs. The biological activity of these compounds is highly dependent on the nature and position of substituents, with halogenation and specific amide functionalities playing key roles in enhancing anticancer and antimicrobial properties.
The structure-activity relationships that have been elucidated provide a rational basis for the design of new and more potent therapeutic agents. While benzofurancarboxaldehydes are a valuable scaffold, a comparative approach that also considers other heterocyclic aldehydes, such as those derived from benzoxazole, will be crucial for a comprehensive drug development strategy. The continued exploration of these privileged heterocyclic systems will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
[11] Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link] [5] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. [Link] [3] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. NIH. [Link] [4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link] [6] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Semantic Scholar. [Link] [7] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link] [12] Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. [Link] [13] Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. [Link] [14] CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link] [15] Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry. [Link] [16] Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. PubMed. [Link] [17] Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation. PMC. [Link] [8] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed. [Link] [1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link] [9] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link] [2] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link] Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. [Link] [18] Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC. [Link] Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link] [19] Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link] [20] Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link] DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES. TSI Journals. [Link] [21] Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link] [10] Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. PMC. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]
- 12. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Second generation benzofuranone ring substituted noscapine analogs: Synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Analysis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel or synthesized compounds are paramount. This guide provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the characterization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, a substituted benzofuran derivative. As a senior application scientist, this document will explain the causality behind experimental choices, ensuring a robust and validated analytical approach.
Benzofuran derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Accurate analytical characterization is crucial for understanding their structure-activity relationships and for quality control in synthetic processes.
Mass Spectrometry: A Primary Tool for Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
Ionization Techniques: The Gateway to Mass Analysis
The choice of ionization technique is critical and depends on the analyte's physicochemical properties, such as volatility and thermal stability.[3] For 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[3] The compound is first vaporized and separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is the most common ionization source in GC-MS, providing detailed fragmentation spectra that are valuable for structural elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method.[3] The compound is separated by High-Performance Liquid Chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically produces a prominent protonated molecule ([M+H]⁺), allowing for accurate molecular weight determination.[4][5]
Fragmentation Analysis: Deciphering the Molecular Blueprint
The molecular ion (M⁺) or protonated molecule ([M+H]⁺) will be the peak with the highest m/z value. Key fragmentation pathways for benzofuran carboxaldehyde derivatives often involve:
-
Loss of the formyl group (-CHO): This would result in a significant fragment ion.
-
Cleavage of the furan ring: This can lead to a variety of smaller fragment ions.
-
Loss of methyl groups (-CH₃): The two methyl groups at positions 6 and 7 can be lost as radicals.
The following diagram illustrates a plausible fragmentation pathway for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- under electron ionization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran-2-carboxaldehyde [webbook.nist.gov]
single crystal X-ray diffraction of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
An In-Depth Technical Guide to the Structural Elucidation of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-: A Comparative Analysis Centered on Single-Crystal X-ray Diffraction
Introduction: The Imperative of Atomic-Level Precision
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge governs a compound's physical properties, its chemical reactivity, and, critically, its biological activity. For novel compounds such as 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, a derivative of the versatile benzofuran scaffold, unambiguous structural determination is not merely an academic exercise but a foundational requirement for further development.[1][2] While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard, offering atomic-resolution insight into the molecule's architecture.[3][4]
This guide provides a comprehensive overview of the single-crystal X-ray diffraction workflow for a molecule like 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. It delves into the causality behind experimental choices, compares SCXRD with other common analytical techniques, and presents the data in a format accessible to researchers, scientists, and drug development professionals.
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a powerful analytical technique that provides the most detailed information about a crystal's structure, including atomic positions, bond lengths, and bond angles.[5] The technique relies on the diffraction of a focused, monochromatic X-ray beam by a single, well-ordered crystal. The resulting diffraction pattern of discrete spots is a unique fingerprint of the crystal's internal lattice, which can be mathematically decoded to reveal the precise arrangement of every atom in the molecule.[6][7]
Experimental Protocol: A Self-Validating Workflow
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for success.
1. Crystal Growth: The Crystallization Bottleneck
The most significant challenge in SCXRD is often obtaining a high-quality single crystal of sufficient size (typically >0.1 mm in all dimensions).[3][6] For small organic molecules, this is an empirical science requiring the screening of various conditions.
Step-by-Step Methodology:
-
Purity Assessment: Begin with a highly pure sample of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. Impurities can inhibit crystal nucleation and growth. Techniques like NMR or chromatography can be used to confirm purity.[8]
-
Solvent Selection: Screen a range of solvents with varying polarities in which the compound has moderate solubility. Good candidates might include ethyl acetate, diisopropyl ether, or a mixture of hexane and dichloromethane.
-
Slow Evaporation: Dissolve the compound in a chosen solvent in a small vial to create a near-saturated solution. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at room temperature. This gradual increase in concentration encourages the formation of a few large, well-ordered crystals rather than many small ones.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. This container is then placed inside a larger, sealed chamber containing a "weaker" solvent (one in which the compound is less soluble). The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a mounted loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
2. Data Collection: Capturing the Diffraction Pattern
-
Crystal Mounting: The selected crystal is mounted on a goniometer head. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen. This cryogenic temperature is crucial as it minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
Diffractometer Setup: The mounted crystal is placed on a modern CCD or CMOS-based diffractometer. A monochromatic X-ray beam, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different orientations. Software automatically indexes these spots to determine the unit cell parameters and then integrates their intensities for structure solution.
3. Structure Solution and Refinement
-
Space Group Determination: The collected data is processed to determine the crystal system and space group, which defines the symmetry of the crystal lattice.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods like SHELXS.[9]
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[9] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 5% for a well-refined small molecule structure.
Visualizing the SCXRD Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction.
Illustrative Crystallographic Data
While the specific crystallographic data for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is not publicly available, the following table presents representative data for a closely related derivative, 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, to illustrate the output of a successful SCXRD experiment.[9]
| Parameter | Illustrative Value | Description |
| Chemical Formula | C₁₃H₁₄O₃S | The elemental composition of the molecule in the crystal. |
| Formula Weight | 250.30 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a, b, c (Å) | 18.050, 4.9422, 13.885 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 104.451, 90 | The angles of the unit cell. |
| Volume (ų) | 1199.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Temperature (K) | 173(2) | The temperature at which data was collected. |
| R-factor (R1) | 0.038 | A measure of the agreement between the model and data. |
| Final Δρ (e Å⁻³) | 0.42 / -0.25 | The maximum and minimum residual electron density. |
Part 2: A Comparative Guide to Alternative Techniques
While SCXRD provides the definitive structure, it is not always feasible or necessary. Other techniques offer complementary data and are often faster and require less sample preparation.[6]
Powder X-ray Diffraction (PXRD)
PXRD is a related technique that analyzes a powder sample composed of many randomly oriented microcrystals.[10][11] Instead of discrete spots, it produces a 1D pattern of intensity versus diffraction angle (2θ).[5]
-
Advantages over SCXRD: Sample preparation is significantly easier (grinding a sample into a powder), making it ideal for routine analysis and high-throughput screening.[6][11] It is excellent for phase identification, determining sample crystallinity, and analyzing materials that do not form large single crystals.[5][7]
-
Limitations: It provides less detailed structural information. While it can determine lattice parameters, it cannot typically resolve individual atomic positions with the precision of SCXRD.[10]
Spectroscopic and Spectrometric Methods
These techniques probe different aspects of a molecule's properties and are essential for initial characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.[8] For 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, ¹H NMR would confirm the presence and connectivity of the aldehyde proton, aromatic protons, and methyl groups, while ¹³C NMR would identify all unique carbon atoms.[12][13]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] A strong carbonyl (C=O) stretch around 1660-1700 cm⁻¹ would be a key indicator of the aldehyde group in the target molecule.[2][13]
-
Mass Spectrometry (MS): Measures the mass-to-charge ratio of ions to determine the molecular weight of a compound.[8] High-resolution mass spectrometry (HRMS) can provide an exact molecular formula, confirming the elemental composition.[12]
Comparison Summary
| Technique | Information Obtained | Sample Requirements | Key Advantage | Key Limitation |
| SCXRD | 3D atomic structure, bond lengths/angles, stereochemistry | Single crystal (~0.1 mm) | Unambiguous, complete structure determination[3][14] | Crystal growth can be a major bottleneck[4] |
| PXRD | Crystalline phase, lattice parameters, crystallinity | Fine powder (~10 mg) | Rapid, easy sample preparation, good for phase ID[6][11] | Does not provide detailed atomic positions[10] |
| NMR | Atom connectivity, chemical environment, 2D/3D solution structure | ~5-10 mg dissolved in deuterated solvent | Excellent for structural elucidation in solution[8] | Does not provide solid-state packing information |
| IR | Presence of functional groups | Solid or liquid (~1-2 mg) | Fast, non-destructive, provides a molecular "fingerprint"[8] | Provides limited information on overall structure |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | Micrograms to nanograms | Extremely sensitive, confirms molecular formula[8] | Does not directly provide connectivity or 3D structure |
Decision-Making Flowchart for Structural Analysis
Caption: A flowchart for selecting the appropriate structural analysis technique.
Conclusion
For the definitive structural characterization of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, single-crystal X-ray diffraction is the most powerful and authoritative method. It delivers an unparalleled level of detail, providing the precise coordinates of every atom and offering a complete picture of the molecule's three-dimensional architecture. While techniques like NMR, IR, and mass spectrometry are indispensable for initial characterization and purity assessment, and PXRD is valuable for analyzing bulk crystalline properties, only SCXRD can provide the unambiguous structural proof required for advanced applications in drug design, patent filings, and materials engineering. The primary hurdle remains the growth of high-quality single crystals, a process that often requires significant empirical optimization but ultimately yields data of the highest integrity.
References
-
Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]
-
Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Available from: [Link]
-
YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. Available from: [Link]
-
AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Available from: [Link]
-
Fiveable. (2025, August 15). 10.2 Single crystal and powder diffraction methods. Available from: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Available from: [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC. (n.d.). Available from: [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives - Oriental Journal of Chemistry. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available from: [Link]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). Available from: [Link]
-
2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC. (n.d.). Available from: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Available from: [Link]
-
UCLA. (2018, November 27). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available from: [Link]
-
Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available from: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Available from: [Link]
-
Synthesis and Applications of Small Molecule Libraries | Chemical Reviews. (n.d.). Available from: [Link]
-
Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde. (n.d.). Available from: [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC. (n.d.). Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]
-
Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed. (2018, July 6). Available from: [Link]
-
PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Available from: [Link]
-
Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. (n.d.). Available from: [Link]
-
SSRN. (2023, March 17). Synthesis and Characterization of Benzofuranone and its Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Available from: [Link]
-
Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing). (2014, June 27). Available from: [Link]
-
MDPI. (2025, October 17). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Available from: [Link]
-
Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025, October 27). Available from: [Link]
-
Scientific Research Publishing. (n.d.). Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction - Articles. Available from: [Link]; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction&searchfield=keywords&page=1
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. orientjchem.org [orientjchem.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. azooptics.com [azooptics.com]
- 7. fiveable.me [fiveable.me]
- 8. rroij.com [rroij.com]
- 9. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. mdpi.com [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
For the discerning researcher in medicinal chemistry and materials science, the selection of a core scaffold is a decision of paramount importance. The reactivity of the functional groups appended to this core dictates the feasibility of synthetic routes and the ultimate accessibility of target molecules. This guide provides an in-depth comparative analysis of the reactivity of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, a specialized heterocyclic aldehyde, against its parent compound, 2-benzofurancarboxaldehyde, and the archetypal aromatic aldehyde, benzaldehyde. Our analysis is grounded in fundamental principles of organic chemistry and supported by established experimental methodologies.
Introduction: The Benzofuran Scaffold and the Influence of Substitution
The benzofuran moiety is a privileged scaffold in numerous biologically active compounds and functional materials. The aldehyde at the 2-position of the benzofuran ring system serves as a versatile synthetic handle for a variety of chemical transformations. The subject of this guide, 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, introduces two methyl groups on the benzene ring, which are anticipated to modulate the reactivity of the aldehyde through electronic effects.
Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance stabilization of the carbonyl group by the aromatic ring.[1][2] The electrophilicity of the carbonyl carbon is a key determinant of its reactivity. Electron-donating groups on the aromatic ring are expected to decrease this electrophilicity, thereby reducing the aldehyde's reactivity. Conversely, electron-withdrawing groups enhance reactivity.[3]
In this guide, we will explore how the interplay of the fused furan ring and the electron-donating dimethyl substituents in 2-Benzofurancarboxaldehyde, 6,7-dimethyl- influences its reactivity in several key synthetic transformations.
Comparative Analysis of Aldehyde Reactivity
To establish a clear comparison, we will consider three aldehydes:
-
Benzaldehyde : The simplest aromatic aldehyde, serving as our baseline.
-
2-Benzofurancarboxaldehyde : Allows for the assessment of the effect of the fused furan ring.[4][5]
-
2-Benzofurancarboxaldehyde, 6,7-dimethyl- : The target molecule, for which we will predict reactivity based on the influence of the electron-donating methyl groups.
Electronic Effects and Predicted Reactivity
The primary factor governing the reactivity of these aldehydes in nucleophilic addition reactions is the partial positive charge on the carbonyl carbon.
-
Benzaldehyde : The phenyl ring provides resonance stabilization, making it less reactive than aliphatic aldehydes.[6][7]
-
2-Benzofurancarboxaldehyde : The furan ring, being an electron-rich heterocycle, can donate electron density to the carbonyl group through resonance, further reducing its electrophilicity compared to benzaldehyde.
-
2-Benzofurancarboxaldehyde, 6,7-dimethyl- : The two methyl groups at the 6- and 7-positions are electron-donating through hyperconjugation and inductive effects. This will further increase the electron density on the benzofuran ring system and, by extension, further decrease the electrophilicity of the carbonyl carbon.
Therefore, the predicted order of reactivity towards nucleophiles is:
Benzaldehyde > 2-Benzofurancarboxaldehyde > 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
This trend is summarized in the table below.
| Compound | Key Structural Features | Expected Electrophilicity of Carbonyl Carbon | Predicted Reactivity |
| Benzaldehyde | Phenyl ring | High | Highest |
| 2-Benzofurancarboxaldehyde | Fused furan ring | Moderate | Intermediate |
| 2-Benzofurancarboxaldehyde, 6,7-dimethyl- | Fused furan ring with two electron-donating methyl groups | Low | Lowest |
Spectroscopic Insights into Reactivity
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental evidence for these electronic effects. The position of the C=O stretching frequency in the IR spectrum is sensitive to the electronic environment.[8] A lower stretching frequency indicates a weaker C=O bond, which can be correlated with increased electron donation to the carbonyl group and thus lower reactivity.
| Spectroscopic Technique | Parameter | Expected Trend |
| Infrared (IR) Spectroscopy | C=O stretching frequency (cm⁻¹) | Benzaldehyde > 2-Benzofurancarboxaldehyde > 2-Benzofurancarboxaldehyde, 6,7-dimethyl- |
| ¹H NMR Spectroscopy | Chemical shift (δ) of the aldehyde proton | Benzaldehyde > 2-Benzofurancarboxaldehyde > 2-Benzofurancarboxaldehyde, 6,7-dimethyl- |
| ¹³C NMR Spectroscopy | Chemical shift (δ) of the carbonyl carbon | Benzaldehyde > 2-Benzofurancarboxaldehyde > 2-Benzofurancarboxaldehyde, 6,7-dimethyl- |
A lower chemical shift for the aldehyde proton and carbonyl carbon in NMR spectroscopy would indicate a more electron-shielded environment, consistent with lower electrophilicity.[9]
Comparative Experimental Protocols
To empirically validate the predicted reactivity trends, we propose the following standardized experimental protocols for three common aldehyde reactions. These protocols are designed for a direct comparison of reaction rates and yields under identical conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][11] The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.[3]
Caption: Workflow for comparative Knoevenagel condensation.
Protocol:
-
In three separate round-bottom flasks, dissolve each aldehyde (1.0 mmol) in ethanol (10 mL).
-
To each flask, add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to each flask simultaneously to initiate the reactions.
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular time intervals.
-
Upon completion (disappearance of the aldehyde spot), isolate the product by filtration or extraction.
-
Determine the yield of the condensed product for each reaction.
-
A comparison of the reaction times and yields will provide a quantitative measure of the relative reactivities.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[12][13] The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.
Caption: Workflow for comparative Wittig reaction.
Protocol:
-
In three separate flame-dried, nitrogen-purged flasks, prepare a solution of methyltriphenylphosphonium bromide (1.1 mmol) in dry THF (10 mL).
-
Cool each flask to 0 °C and add n-butyllithium (1.1 mmol) dropwise to form the ylide.
-
After 30 minutes, add a solution of the respective aldehyde (1.0 mmol) in dry THF (5 mL) to each flask.
-
Allow the reactions to warm to room temperature and stir for 2 hours.
-
Monitor the consumption of the aldehyde by TLC or GC-MS.
-
Quench the reactions by adding water.
-
Extract the product with diethyl ether and analyze the crude product by GC-MS to determine the conversion percentage.
-
Higher conversion rates will indicate greater reactivity of the aldehyde.
Reductive Amination
Reductive amination is a method to form amines from carbonyl compounds.[14][15] It proceeds via the initial formation of an imine, which is then reduced. The formation of the imine is often the rate-determining step and is dependent on the electrophilicity of the aldehyde.
Sources
- 1. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Benzofurancarboxaldehyde | 4265-16-1 [chemicalbook.com]
- 5. Showing Compound 2-Benzofurancarboxaldehyde (FDB011194) - FooDB [foodb.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. REACTIVITY OF AROMATIC & ALIPHATIC ALDEHYDE & KETONE [allen.in]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling and disposal workflow for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- . Due to the specific substitution pattern of this molecule, standard Safety Data Sheets (SDS) may be generic. This protocol applies Structure-Activity Relationship (SAR) logic, treating the compound as a reactive aromatic aldehyde with significant lipophilicity.[1]
The Core Directive: Do not treat this merely as "organic trash." The aldehyde moiety presents an oxidation risk, while the benzofuran core implies aquatic toxicity. High-temperature incineration is the only acceptable disposal route.[1][2]
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | 2-Benzofurancarboxaldehyde, 6,7-dimethyl- |
| Functional Groups | Aromatic Aldehyde, Benzofuran Heterocycle, Methyl Substituents |
| Physical State | Solid (Crystalline/Powder).[1][2][3][4] Note: Lower melting point expected compared to parent benzofuran due to methyl disruption of crystal packing. |
| Parent CAS Reference | 4265-16-1 (2-Benzofurancarboxaldehyde) Use as proxy if specific isomer CAS is unavailable.[1][2] |
| Solubility | Low water solubility; Soluble in DCM, Chloroform, DMSO.[1] |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][5] Irrit.), Aquatic Toxicity (Predicted). |
Risk Assessment: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards associated with this specific molecular structure.
-
Aldehyde Reactivity (The Oxidation Risk):
-
Mechanism:[1] Aldehydes slowly oxidize in air to form carboxylic acids (in this case, 6,7-dimethyl-2-benzofurancarboxylic acid).[1][2] In the presence of strong oxidizers, this reaction is exothermic.
-
Operational Implication:Segregation is critical. Never dispose of this compound in waste containers holding oxidizing agents (e.g., nitric acid, perchlorates) to prevent fire hazards.
-
-
Benzofuran Lipophilicity (The Environmental Risk):
-
Mechanism:[1] The benzofuran ring is planar and aromatic. The addition of two methyl groups at positions 6 and 7 increases the LogP (lipophilicity) of the molecule.
-
Operational Implication:Zero Drain Disposal. This compound will bioaccumulate in aquatic organisms.[1] It must be captured in solid waste streams destined for incineration.[1]
-
Pre-Disposal Stabilization & Packaging
Before handing waste over to EHS, the researcher must stabilize the material.
Scenario A: Pure Solid Waste (Expired/Unused Reagent) [1]
-
Container: Keep in the original glass vial if possible. If transferring, use a High-Density Polyethylene (HDPE) or Glass jar with a Teflon-lined screw cap.[1][2]
-
Labeling: Mark clearly as "Hazardous Waste - Solid."[1]
-
Constituents: "2-Benzofurancarboxaldehyde, 6,7-dimethyl-"
-
Hazard Checkbox: Toxic, Irritant.
-
Scenario B: Solution Waste (Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Quenching (Only if reactive co-reagents are present):
-
If the aldehyde was used with strong nucleophiles or reducing agents (e.g., NaBH4), quench the reaction mixture before adding to the waste container.
-
Note: The aldehyde itself does not require quenching (e.g., with bisulfite) if it is being sent for incineration. Bisulfite quenching is reserved for drain disposal of formaldehyde/glutaraldehyde, which is not permitted here.
-
Disposal Workflow Diagram
The following decision tree illustrates the logic for segregating this specific chemical.
Figure 1: Decision logic for segregating benzofuran derivatives based on physical state and solvent carrier.
Regulatory & Compliance Codes
When filling out your institution's waste tag, use the following classifications. While this specific isomer is not a "Listed Waste" (F, K, P, U lists), it is regulated by characteristic.[1]
| Agency | Code/Classification | Rationale |
| EPA (RCRA) | Unlisted Hazardous Waste | Not on P/U lists.[1][2] Regulated due to toxicity/irritant characteristics.[1] |
| EPA (RCRA) | D001 (Ignitable) | Only applies if waste is in a flammable solvent (Flash point <60°C).[1] |
| DOT (Transport) | UN 3077 or UN 3335 | Likely "Environmentally hazardous substance, solid, n.o.s." or "Aviation regulated solid." |
| Waste Stream | Organic / Incinerate | Do not landfill.[1] Do not sewer. |
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid material:
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended due to aromatic nature) and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation (sensitization risk).
-
Containment: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]
-
Decontamination: Wipe the surface with Ethanol or Acetone to solubilize the organic residue, then wash with soap and water.[1]
-
Disposal of Debris: All cleanup materials (wipes, gloves) must be placed in the Solid Hazardous Waste container, not the regular trash.
References
-
PubChem. (n.d.).[6] 2-Benzofurancarboxaldehyde (Compound Summary).[1][2][7][8][9] National Library of Medicine. Retrieved February 24, 2026, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][10] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online.[1] Retrieved February 24, 2026, from [Link]
Sources
- 1. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Dibenzofuran-2-carboxaldehyde | 5397-82-0 [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Showing Compound 7-Methyl-2-benzofurancarboxaldehyde (FDB020871) - FooDB [foodb.ca]
- 9. Benzofuran-2-carboxaldehyde (CAS 4265-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
This document provides essential, immediate safety and logistical information for the handling and disposal of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. As there is no specific Safety Data Sheet (SDS) readily available for this particular substituted compound, the following guidance is expertly synthesized from safety data for the parent compound, 2-Benzofurancarboxaldehyde, and other structurally related benzofuran derivatives.[1] This approach ensures a robust and cautious safety protocol grounded in established chemical principles.
The primary directive of this guide is to empower you, the researcher, with the knowledge to create a self-validating system of safety. Understanding why each piece of personal protective equipment (PPE) is chosen and how each procedural step mitigates risk is paramount to fostering a culture of safety and scientific integrity in the laboratory.
Hazard Profile: Understanding the Adversary
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous benzofuran compounds, 2-Benzofurancarboxaldehyde, 6,7-dimethyl- should be treated as a hazardous substance with the following potential effects:
-
Skin Irritation : Direct contact is likely to cause skin irritation.[2][3]
-
Serious Eye Irritation : The compound poses a significant risk of causing serious eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation : Inhalation of dust or vapors may lead to irritation of the respiratory system.[3][4]
Given these hazards, a multi-layered defense strategy involving engineering controls, administrative procedures, and personal protective equipment is not just recommended, but essential.
The Core Defense: Personal Protective Equipment (PPE)
Your PPE is the last and most personal line of defense against chemical exposure. Its selection and use should be deliberate and informed. The causality behind each choice is to create an impermeable barrier between you and the chemical hazard.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, environmental controls must be in place. These are non-negotiable prerequisites for handling this compound.
-
Chemical Fume Hood : All handling of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary method to control airborne levels and prevent inhalation exposure.[4]
-
Safety Shower and Eyewash Station : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5] Immediate access is critical in the event of an accidental large-scale exposure.
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the mandatory PPE for handling this compound. Remember, PPE is only effective if it is worn correctly, is in good condition, and is appropriate for the specific task.
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles. This complies with OSHA 29 CFR 1910.133 and European Standard EN166.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. For prolonged handling or immersion, consider heavier-duty options like neoprene or laminate films.[6] Crucially, always inspect gloves for any signs of degradation or puncture before use. [2] Consult the glove manufacturer's specific permeation and breakthrough time data for benzofurans or similar aldehydes.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect against skin contact from minor spills and splashes.[1][4] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | While a fume hood is the primary control, respiratory protection may be necessary if there is a potential for aerosol generation or if engineering controls fail. The type of respirator must be selected based on a formal risk assessment.[4][6] |
Operational Plan: From Bench to Disposal
This section provides a step-by-step procedural guide for the safe handling and disposal of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Handling Protocol
Caption: Workflow for safely handling 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
-
Preparation : Before starting, verify that the chemical fume hood is operational. Don all required PPE: chemical splash goggles, appropriate chemical-resistant gloves, and a fully buttoned lab coat.[1]
-
Handling : Perform all manipulations of the compound within the fume hood.[4] This includes weighing, transferring, and mixing. Avoid any actions that could generate dust.[2] Keep containers tightly closed when not in use.[2]
-
Hygiene : After handling, and before leaving the laboratory, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[2]
-
Contaminated Clothing : Should your clothing become contaminated, remove it immediately and wash it before re-use.[2]
Emergency Procedures: A Self-Validating Response
In the event of an exposure or spill, a calm and methodical response is crucial.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2][4]
-
Inhalation : Move the affected person to fresh air at once. If breathing is difficult or symptoms occur, seek medical attention.[2][4]
-
Small Spill (in fume hood) : Absorb the spill with an inert, non-combustible material like vermiculite or sand. Carefully sweep or scoop the material into a designated hazardous waste container.[2][7] Clean the spill area thoroughly.
-
Large Spill : Evacuate the laboratory immediately and alert your institution's Environmental Health & Safety (EHS) department.[7]
Disposal Plan
Chemical waste disposal is a highly regulated process. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[8]
-
Waste Segregation : Collect all waste containing 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8]
-
Storage : Keep the waste container closed and store it in a designated satellite accumulation area with secondary containment.
-
Pickup : Contact your institution's EHS office to arrange for the pickup and proper disposal of the hazardous waste.[7]
The logical flow of disposal is critical to ensure safety and regulatory compliance.
Caption: Disposal pathway for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- waste.
By adhering to these protocols, you build a system where safety is an integral part of the scientific process, ensuring the protection of yourself, your colleagues, and the environment.
References
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzofuran-5-carbaldehyde.
- Georganics. (2011, January 5). Benzofuran-2-carboxaldehyde Safety Data.
-
PubChem. 2-Benzofurancarboxaldehyde (CID 61341). National Center for Biotechnology Information. Retrieved from [Link]
- TCI Chemicals. (2025, January 15). Safety Data Sheet: 2,3-Benzofuran.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- CPAchem Ltd. (n.d.). Safety Data Sheet: 2,3-Benzofuran.
- Sigma-Aldrich. 2-Benzofurancarboxaldehyde Product Page.
- BenchChem. (n.d.). Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing Natural Products.
- SyntheticPage. (n.d.). Synthesis of (±)-6,7-dichloro-2,3-dihydro-5-(2-thenoyl)benzofuran-2-carboxaldehyde.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of 2,3-Benzofuran.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-Benzofuran-5-carboxylic acid, 97%.
- Google Patents. (2011). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
- U.S. Environmental Protection Agency (EPA). (2025, October). 6-Methyl-2-benzofurancarboxaldehyde - Hazard. CompTox Chemicals Dashboard.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for 2,3-Benzofuran.
- National Center for Biotechnology Information (NCBI). (n.d.). Health Effects - Toxicological Profile for 2,3-Benzofuran. Bookshelf.
- Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
- BenchChem. (n.d.). Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals.
- Food and Agriculture Organization of the United Nations (FAO). (n.d.). Carbofuran.
- BenchChem. (n.d.). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.fr [fishersci.fr]
- 3. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. georganics.sk [georganics.sk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
